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  • Product: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid
  • CAS: 893755-57-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid Abstract This guide provides a comprehensive technical overview of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, a heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest for drug discovery. By combining the pharmacologically validated 6-chloropyridazine and piperidine-3-carboxylic acid (nipecotic acid) scaffolds, this molecule presents a compelling profile for investigation. This document details the molecule's chemical identity, its physicochemical properties based on analysis of its constituent parts, a robust and logical synthetic pathway with a detailed experimental protocol, and a forward-looking analysis of its potential pharmacological activities. The synthesis is predicated on a well-established nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis. The potential therapeutic applications are inferred from structurally related compounds and point towards activity as a nicotinic acetylcholine receptor (nAChR) modulator, with potential for development in neuroscience, oncology, or inflammatory diseases.

Introduction: The Strategic Combination of Privileged Scaffolds

In modern medicinal chemistry, the assembly of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The title compound, 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, is a prime example of this strategy. It strategically combines two highly significant heterocyclic systems:

  • The Piperidine Moiety: As a saturated six-membered heterocycle, piperidine is one of the most ubiquitous fragments in the pharmaceutical industry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, valued for their favorable pharmacokinetic properties and their ability to act as versatile scaffolds for presenting functional groups in precise three-dimensional orientations.[2][3] The piperidine-3-carboxylic acid portion, also known as nipecotic acid, is a known inhibitor of γ-aminobutyric acid (GABA) reuptake, highlighting its intrinsic biological relevance in the central nervous system (CNS).[4]

  • The Pyridazine Moiety: This six-membered aromatic ring containing two adjacent nitrogen atoms is a bioisostere of pyridine and benzene rings, often introduced to modulate electronic properties, improve metabolic stability, and introduce key hydrogen bonding vectors. Pyridazine derivatives exhibit an exceptionally broad spectrum of pharmacological activities.[2] Specifically, the 6-chloropyridazin-3-yl fragment has been successfully incorporated into potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating its value in targeting ion channels.[5]

The convergence of these two scaffolds in a single molecule offers a compelling starting point for developing novel therapeutics. This guide will dissect its chemical nature, provide a practical blueprint for its synthesis, and explore its therapeutic potential based on a robust analysis of its chemical architecture.

Chemical Identity and Physicochemical Properties

The fundamental identity of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is established by its unique structure, which dictates its physical and chemical behavior.

Structure and Nomenclature
  • IUPAC Name: 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid

  • Molecular Formula: C₁₀H₁₂ClN₃O₂

  • Molecular Weight: 241.67 g/mol

  • PubChem Compound ID: 20120594[6]

  • Canonical SMILES: C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)O[6]

  • InChI Key: GHKQQSFOUOVEQU-UHFFFAOYSA-N[6]

Caption: Chemical Structure of the target compound.

Physicochemical Data

While experimental data for the final compound is not publicly available, a reliable profile can be constructed from predicted values and the known properties of its precursors, 3,6-Dichloropyridazine and Nipecotic Acid.

PropertyValueSource / Comment
Molecular Weight 241.67 g/mol Calculated
XlogP (Predicted) 1.3PubChem[6]
Hydrogen Bond Donors 2Carboxylic acid (OH), Piperidine (NH - protonated)
Hydrogen Bond Acceptors 5Pyridazine (2xN), Carboxylic acid (2xO), Piperidine (N)
Predicted pKa (Acidic) ~4.0 - 5.0Estimated for the carboxylic acid moiety.
Predicted pKa (Basic) ~8.0 - 9.0Estimated for the piperidine nitrogen.
Melting Point (°C) Not AvailablePrecursor: Nipecotic acid melts at ~261 °C (dec.).[7] Precursor: 3,6-Dichloropyridazine melts at 65-69 °C.[8][9]
Solubility Not AvailableExpected to have moderate aqueous solubility at physiological pH due to the presence of both acidic and basic ionizable groups. Precursor nipecotic acid is highly water-soluble.

Synthesis and Characterization

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is readily achievable through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by saponification. This approach is logical, scalable, and relies on well-understood reaction mechanisms.

synthesis_workflow cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Hydrolysis reactant1 3,6-Dichloropyridazine intermediate Intermediate Ester (Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate) reactant1->intermediate DIPEA, DMSO Heat (e.g., 80-100 °C) reactant2 Ethyl Nipecotate (Piperidine-3-carboxylic acid ethyl ester) reactant2->intermediate DIPEA, DMSO Heat (e.g., 80-100 °C) product Final Product (1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid) intermediate->product 1. LiOH or NaOH (aq) 2. Acidic Workup (HCl)

Caption: Proposed two-step synthesis workflow.

Rationale Behind Experimental Design
  • Choice of Starting Materials: 3,6-Dichloropyridazine is an ideal electrophile. The two nitrogen atoms strongly withdraw electron density from the ring, making the chlorine-bearing carbons highly susceptible to nucleophilic attack.[10] Using the ethyl ester of nipecotic acid (ethyl nipecotate) is crucial. It enhances solubility in organic solvents and protects the carboxylic acid functionality, which would otherwise be deprotonated by the base and could complicate the reaction.

  • Reaction Conditions (SNAr):

    • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is selected because these solvents effectively solvate cations while leaving anions (the nucleophile) relatively "bare" and highly reactive, thus accelerating the SNAr rate.

    • Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) is employed. Its role is solely to neutralize the hydrochloric acid (HCl) generated during the substitution, preventing the protonation and deactivation of the piperidine nucleophile.

    • Temperature: While the pyridazine ring is activated, displacement of a chloride (as opposed to a fluoride) typically requires thermal energy to overcome the activation barrier. Heating the reaction to 80-120 °C is a standard practice.

  • Workup and Purification: The reaction is followed by a standard aqueous workup to remove the solvent and excess base. The intermediate ester is typically purified using column chromatography.

  • Hydrolysis (Saponification): The final step involves the base-catalyzed hydrolysis of the ethyl ester to the desired carboxylic acid using a common base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture. Subsequent acidification with an acid like HCl protonates the carboxylate salt to yield the final product, which can often be isolated by filtration if it precipitates, or by extraction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate

  • To a stirred solution of ethyl nipecotate (1.0 eq) and 3,6-dichloropyridazine (1.05 eq) in anhydrous DMSO (5-10 mL per mmol of nipecotate), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate ester.

Step 2: Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

  • Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature, monitoring by TLC/LC-MS until the ester is fully consumed (typically 2-6 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~3-4 by the slow, dropwise addition of 2M HCl. A precipitate should form.

  • Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the final product.

Characterization

The identity and purity of the final compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyridazine aromatic protons, and a complex set of aliphatic signals for the piperidine ring protons.

  • ¹³C NMR: Expect distinct signals for the two unique aromatic carbons of the pyridazine ring, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 242.07 and an [M-H]⁻ ion at m/z 240.05, both exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (~3:1 ratio for M and M+2 peaks).

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹) and a C=O band (~1700-1730 cm⁻¹) for the carboxylic acid.

Pharmacological Profile and Therapeutic Potential (Inferred)

While no specific biological data has been published for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, a robust hypothesis of its potential activity can be formulated based on its structural components. This analysis is critical for guiding future screening and development efforts.

Primary Hypothesis: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The most compelling evidence points towards potential activity at nAChRs. A study by Toma et al. (2002) detailed the synthesis of various derivatives where the 6-chloropyridazin-3-yl group was attached to different diamine scaffolds (piperazine, homopiperazine, etc.).[5] These compounds displayed high affinity for neuronal nAChRs, with Kᵢ values in the nanomolar range.[5]

  • Mechanism Insight: The 6-chloropyridazin-3-yl moiety acts as a key pharmacophore, likely interacting with the receptor's binding pocket. The piperidine ring serves as a scaffold to correctly orient this pharmacophore and can engage in additional interactions. The carboxylic acid group on the piperidine ring introduces a new, ionizable functional group that could form salt-bridge interactions with basic residues (e.g., Arginine, Lysine) within the nAChR ligand-binding domain, potentially altering selectivity or potency compared to previously studied analogs.

  • Therapeutic Relevance: nAChR modulators are of high interest for treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain.

Secondary Potential: GABAergic System Modulation

The piperidine-3-carboxylic acid scaffold is nipecotic acid, a well-known inhibitor of the GABA transporter GAT1.[4] While N-substitution can significantly alter this activity, the potential for interaction with GABAergic targets cannot be dismissed. The molecule could exhibit a dual-action profile or, depending on its conformation, might preferentially bind to GABA-related targets over nAChRs. This makes it an interesting candidate for epilepsy or anxiety disorders.

Broader Screening Potential

Given the wide-ranging activities of both parent scaffolds, this compound warrants broader screening against other target classes:

  • Kinase Inhibition: Many heterocyclic compounds containing pyridazine or piperidine are potent kinase inhibitors used in oncology.

  • Anti-inflammatory Activity: Pyridazine conjugates have been explored as analgesic and anti-inflammatory agents.[11]

  • Anticancer Properties: Both piperidine and its derivatives have been investigated for their potential to regulate signaling pathways crucial for cancer cell survival and proliferation.[3]

Conclusion

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a novel chemical entity with a strong rationale for synthesis and biological evaluation. It merges two pharmacologically privileged scaffolds, suggesting a high probability of biological activity. The proposed synthetic route is robust, high-yielding, and leverages established chemical principles, making the compound highly accessible for research purposes. Based on compelling data from closely related analogs, the primary therapeutic hypothesis positions this molecule as a modulator of nicotinic acetylcholine receptors, with significant potential in the field of neuroscience. Its structural similarity to a GABA reuptake inhibitor adds another layer of interest. This compound represents a valuable starting point for lead optimization campaigns aimed at discovering new treatments for neurological, inflammatory, or oncological diseases.

References

  • PubChem. Nipecotic Acid. [Link]

  • PubChem. 3,6-Dichloropyridazine. [Link]

  • Worldwide Life Sciences. Nipecotic acid - 5g. [Link]

  • Wikipedia. Nipecotic acid. [Link]

  • NextSDS. 1-(6-Chloro-pyrimidin-4-yl)-piperidine-3-carboxylic acid. [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

  • PubChemLite. 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • Chemazone. (3S)-1-(6-chloropyridine-3-carbonyl)piperidine-3-carboxylic acid. [Link]

  • Google Patents. WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds.
  • PubChem. 6-chloropyridazine-3-carboxylic Acid. [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Google Patents. United States Patent (12) - Schoenleber et al.. [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • SpringerLink. Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • USPTO. Application Data - Patent File Wrapper. [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Durham E-Theses. a sca old for the synthesis of highly functionalised heterocycles. [Link]

  • PMC. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

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Exploratory

In Vitro Stability Profile of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Content Focus: Structural liability analysis, mechanistic causality, and self-validating in vitro assay protocols. Executive Summary & Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Content Focus: Structural liability analysis, mechanistic causality, and self-validating in vitro assay protocols.

Executive Summary & Structural Rationale

The compound 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a bifunctional chemical entity frequently utilized as a structural pharmacophore in modern drug discovery. Understanding its in vitro stability profile requires a rigorous deconstruction of its molecular architecture. As an Application Scientist evaluating this compound, one must look beyond basic clearance metrics and address the specific chemical liabilities inherent to its structure:

  • The 6-Chloropyridazine Moiety: Pyridazine rings are highly electron-deficient. The presence of a chlorine atom at the 6-position activates the C-Cl bond, making it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by endogenous thiols (e.g., glutathione).

  • The Piperidine Ring: Saturated nitrogen heterocycles are classic substrates for Cytochrome P450 (CYP)-mediated α -carbon oxidation, which can lead to ring-opening or dealkylation.

  • The Carboxylic Acid: Free carboxylic acids are primary targets for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated acyl glucuronidation. Acyl glucuronides can be chemically reactive, undergoing transacylation to form covalent adducts with proteins—a known driver of idiosyncratic drug toxicity (IDT) [4].

MetabolicPathways Parent 1-(6-Chloropyridazin-3-yl) piperidine-3-carboxylic acid CYP CYP450 Oxidation (Phase I) Parent->CYP UGT UGT Glucuronidation (Phase II) Parent->UGT SNAr Nucleophilic Substitution (S_NAr) Parent->SNAr Met1 Piperidine Ring Hydroxylation CYP->Met1 Met2 Acyl Glucuronide Formation UGT->Met2 Met3 GSH-Pyridazine Adduct SNAr->Met3

Fig 1. Primary in vitro metabolic and degradation pathways.

Phase I Metabolic Stability: Microsomal Profiling

To assess the susceptibility of the piperidine ring to CYP-mediated oxidation, we utilize Human Liver Microsomes (HLM). Microsomes are preferred over recombinant enzymes in early profiling because they preserve the natural stoichiometric ratio of CYP enzymes, providing a more physiologically relevant intrinsic clearance ( CLint​ ) estimate [2].

Self-Validating Protocol: HLM Stability Assay

Causality Check: A parallel negative control (minus NADPH) is mandatory. Because the chloropyridazine ring is chemically reactive, observing compound depletion in the absence of NADPH isolates chemical instability (e.g., hydrolysis) from enzymatic turnover [1].

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile [1].

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL pooled HLM with 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl2​ [1].

  • Spiking: Add the test compound to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration is ≤ 0.1% to prevent solvent-induced CYP inhibition [3].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium [2].

  • Initiation: Initiate the reaction by adding 1 mM NADPH [1].

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, remove 30 µL aliquots and immediately quench into 90 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) [1, 2].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( kel​ ) and calculate CLint​ [2].

Representative Phase I Data
Test SystemCofactor t1/2​ (min) CLint​ ( μ L/min/mg)Mechanistic Interpretation
HLM+ NADPH42.532.6Moderate CYP-mediated turnover (piperidine oxidation).
HLM- NADPH> 120< 5.0High chemical stability in buffer; no CYP-independent degradation.
Mouse LM+ NADPH18.276.1High turnover; typical rodent CYP hyper-activity.

Phase II Liability: Acyl Glucuronidation & Reactivity

The carboxylic acid moiety on the piperidine ring is a prime candidate for UGT-mediated acyl glucuronidation. The resulting 1-O- β acyl glucuronide can undergo base-catalyzed acyl migration, forming reactive isomers that covalently bind to nucleophilic residues (e.g., lysine) on cellular proteins [4, 5].

Self-Validating Protocol: UGT-Fortified Microsomal Assay

Causality Check: The inclusion of alamethicin is non-negotiable. UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site [4]. Furthermore, D-saccharolactone must be added to inhibit endogenous β -glucuronidases, preventing the artifactual hydrolysis of the newly formed acyl glucuronide[4].

  • Matrix Assembly: Prepare an incubation mixture containing 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation: Add alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes [4].

  • Inhibition & Spiking: Add 5 mM MgCl2​ , 1 mg/mL D-saccharolactone, and 20 µM of the test compound [4].

  • Initiation: Initiate the reaction with 5 mM UDPGA and incubate at 37°C for 60 minutes [4].

  • Quenching: Quench with an equal volume of ice-cold acetonitrile containing 1% formic acid. Crucial: The acidic quench stabilizes the acyl glucuronide and prevents artifactual in vitro acyl migration[4].

  • Analysis: Analyze via LC-HRMS to monitor the formation of the 1-O- β acyl glucuronide and calculate its degradation half-life [5].

Representative Acyl Glucuronide Stability Data
Buffer pHIncubation Time (h)% 1-O- β Isomer Remaining% Migrated IsomersReactivity Classification
7.4099.0%< 1.0%N/A
7.4265.4%32.1%Moderate Reactivity
7.4441.2%55.0%Moderate Reactivity

Reactive Metabolite Trapping: Glutathione (GSH) Assay

The 6-chloropyridazine moiety is a known electrophilic center. The electron-withdrawing nature of the pyridazine nitrogens activates the C-Cl bond toward SN​Ar . Assessing direct glutathione (GSH) conjugation is critical to uncoupling chemical reactivity from CYP-mediated bioactivation [6].

GSHWorkflow Step1 Incubation HLM + NADPH + GSH Step2 Quench Ice-cold MeCN Step1->Step2 Step3 Centrifugation Protein Removal Step2->Step3 Step4 LC-HRMS Data Acquisition Step3->Step4 Step5 Data Mining Neutral Loss/XoPI Step4->Step5

Fig 2. High-throughput LC-HRMS workflow for reactive metabolite trapping.

Self-Validating Protocol: Isotope-Labeled GSH Trapping

Causality Check: Biological matrices produce immense background noise in LC-HRMS. By using a 1:1 mixture of unlabelled GSH and stable-isotope labeled GSH (e.g., 13C2​,15N ), any true reactive metabolite adduct will appear as a distinct isotopic doublet separated by exactly 3 Da. This virtually eliminates false positives during data mining [6].

  • Matrix Assembly: Combine 10 µM test compound, 1 mg/mL HLM, and 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add a 1:1 mixture of unlabelled GSH and labeled GSH to a final concentration of 5 mM [6].

  • Initiation: Initiate with 1 mM NADPH and incubate at 37°C for 60 minutes. (Note: Run a parallel sample without NADPH to detect direct SN​Ar displacement of the chloride).

  • Quenching: Quench with two volumes of ice-cold acetonitrile, centrifuge, and analyze via LC-HRMS (Orbitrap or Q-TOF) [6].

  • Data Mining: Process data using extraction of product ion (XoPI) at m/z 272.0888 in negative ion mode, which is highly specific for the deprotonated γ -glutamyl-dehydroalanyl-glycine fragment of GSH conjugates [6].

Representative GSH Trapping Data
ConditionCofactorAdduct DetectedMass Shift ( Δ Da)Mechanistic Pathway
HLM- NADPHGSH-Pyridazine+271.0 (Loss of Cl, +GSH)Direct SN​Ar at the 6-chloro position.
HLM+ NADPHGSH-Pyridazine+271.0 (Loss of Cl, +GSH)Direct SN​Ar (CYP independent).
HLM+ NADPHHydroxy-GSH+305.0 (+O, +GSH)CYP-mediated epoxide on piperidine GSH attack.

Conclusion & Strategic Outlook

The in vitro stability profile of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid reveals a complex interplay of metabolic and chemical liabilities. While the piperidine ring exhibits moderate, manageable Phase I CYP turnover, the molecule possesses two distinct reactive liabilities: the nucleophilic vulnerability of the chloropyridazine ring and the transacylation potential of its acyl glucuronide.

For drug development professionals, these findings dictate the next steps in lead optimization. Strategies to mitigate these liabilities could include bioisosteric replacement of the 6-chloro group (e.g., with a methoxy or trifluoromethyl group to block SN​Ar ) or introducing steric hindrance α to the carboxylic acid to slow UGT recognition and subsequent acyl migration.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. researchgate.net. 1

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. intechopen.com. 2

  • Microsomal Stability - In Vitro Assay. charnwooddiscovery.com. 3

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. nih.gov. 4

  • In Vitro Assessment of the Reactivity of Acyl Glucuronides. researchgate.net. 5

  • Enhancing Throughput of Glutathione Adduct Formation Studies and Structural Identification Using a Software-Assisted Workflow Based on High-Resolution Mass Spectrometry (HRMS) Data. researchgate.net. 6

Sources

Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Characterization of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity (NCE), 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid. As of the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity (NCE), 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid. As of the date of this publication, there is a notable absence of publicly available pharmacokinetic data for this specific molecule. Consequently, this document serves as a proactive, in-depth manual for researchers, scientists, and drug development professionals, outlining the critical in vitro and in vivo studies necessary to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By adhering to the principles of scientific integrity and causality, this guide details not only the requisite experimental protocols but also the underlying rationale, empowering research teams to generate a robust and reliable pharmacokinetic data package essential for advancing a potential drug candidate.

Introduction: Structural Considerations and Hypothesized Pharmacokinetic Profile

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a chloropyridazine moiety linked to a piperidine-3-carboxylic acid scaffold. The presence of these functional groups suggests several key considerations for its pharmacokinetic behavior:

  • The Carboxylic Acid Group: This acidic functional group will likely influence the compound's solubility, which is expected to be pH-dependent. At physiological pH, the carboxylic acid will be ionized, potentially limiting passive diffusion across biological membranes but also presenting an opportunity for interaction with uptake and efflux transporters. The presence of a carboxylic acid can also influence metabolic pathways.[1]

  • The Chloropyridazine and Piperidine Rings: These heterocyclic systems provide a scaffold that may be susceptible to metabolic enzymes, particularly cytochrome P450s (CYPs). The chlorine substituent may also influence the metabolic profile.

  • Overall Physicochemical Properties: The compound's polarity, size, and hydrogen bonding potential will collectively determine its absorption and distribution characteristics.

Given these structural features, a thorough investigation into the compound's solubility, permeability, metabolic stability, plasma protein binding, and potential for drug-drug interactions is paramount.

In Vitro Pharmacokinetic Profiling: A Step-by-Step Approach

A tiered in vitro approach is recommended to cost-effectively and efficiently gather initial data on the compound's ADME properties.

Physicochemical Characterization

Objective: To determine the fundamental physicochemical properties that govern the compound's behavior in biological systems.

Key Experiments:

  • Aqueous Solubility:

    • Kinetic Solubility Assay: This high-throughput assay provides an early indication of solubility under non-equilibrium conditions.

    • Thermodynamic Solubility Assay: This assay determines the true equilibrium solubility and is crucial for understanding the compound's dissolution behavior.

  • Lipophilicity (LogD):

    • The distribution coefficient (LogD) at physiological pH (7.4) is a key predictor of permeability and plasma protein binding. This can be determined using a shake-flask method with n-octanol and a buffered aqueous solution.

Absorption Potential

Objective: To assess the compound's ability to cross biological membranes, a prerequisite for oral bioavailability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is added to a buffer at a relevant pH (e.g., 5.0 to mimic the upper intestine) in the donor wells.

  • Acceptor Compartment: The acceptor wells are filled with a buffer at pH 7.4.

  • Incubation: The plate is incubated to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both compartments is measured using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated.

Causality: The PAMPA assay provides a rapid and cost-effective measure of passive diffusion. If permeability is low, follow-up studies using cell-based assays like Caco-2 are warranted to investigate the role of active transport.

Metabolic Stability

Objective: To evaluate the compound's susceptibility to metabolism by liver enzymes, which is a primary determinant of its in vivo clearance and half-life.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled liver microsomes (from human and relevant preclinical species), NADPH (a cofactor for CYP enzymes), and the test compound.

  • Incubation: The test compound is incubated with liver microsomes in the presence and absence of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock Solution D Incubate at 37°C (with and without NADPH) A->D B Liver Microsomes (e.g., Human, Rat) B->D C NADPH Solution (Cofactor) C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Cold Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate In Vitro t½ and CLint H->I

Caption: Workflow for determining metabolic stability using a liver microsomal assay.

Plasma Protein Binding

Objective: To determine the extent to which the compound binds to proteins in the plasma. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane.

  • Dosing: The test compound is added to plasma in one chamber.

  • Dialysis: Buffer is added to the other chamber, and the device is incubated until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations in both chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

Cytochrome P450 Inhibition

Objective: To assess the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting major CYP enzymes.

Experimental Protocol: CYP Inhibition Assay

  • System: Human liver microsomes are incubated with specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Inhibition: The incubations are performed in the presence of a range of concentrations of the test compound.

  • Metabolite Formation: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.

Animal Model Selection and Study Design
  • Species Selection: Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK studies. The choice should be guided by in vitro metabolism data to select a species with a metabolic profile as close to humans as possible.

  • Administration Routes:

    • Intravenous (IV): A bolus IV dose is administered to determine clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

    • Oral (PO): An oral gavage dose is given to determine the oral bioavailability (F%).

  • Dose Selection: Doses should be selected based on any available toxicology or pharmacology data to ensure they are well-tolerated.

  • Blood Sampling: A sparse or serial blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the concentration-time profile.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_prestudy Pre-Study cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Reporting A Select Animal Model (e.g., Rat) B Prepare Dosing Formulations (IV and PO) A->B C Develop & Validate Bioanalytical Method (LC-MS/MS) B->C D Administer IV and PO Doses to Separate Animal Cohorts C->D E Collect Blood Samples at Pre-defined Time Points D->E F Process Blood to Plasma E->F G Extract Compound from Plasma F->G H Quantify Plasma Concentrations using LC-MS/MS G->H I Perform Pharmacokinetic Data Analysis H->I J Calculate Key PK Parameters (CL, Vd, t½, F%) I->J

Caption: Workflow for a typical in vivo pharmacokinetic study.

Data Analysis and Interpretation

Non-compartmental analysis (NCA) of the plasma concentration-time data will yield the following key parameters:

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Elimination Half-Life (t½) The time required for the plasma concentration of a drug to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the concentration-time curve.Represents the total drug exposure over time.
Oral Bioavailability (F%) The fraction of the orally administered dose that reaches systemic circulation.A critical parameter for determining the oral dose.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial pharmacokinetic characterization of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid. The data generated from these studies will be instrumental in making informed decisions about the progression of this compound as a potential drug candidate. Should the compound exhibit a promising PK profile (e.g., good oral bioavailability, moderate clearance, and a half-life suitable for the intended dosing regimen), further studies, including metabolite identification, reaction phenotyping, and assessment in non-rodent species, will be warranted.

References

  • Di, L., & Kerns, E. H. (2015).
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological reports, 58(4), 453.
  • Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of pharmaceutical sciences, 92(5), 967-974.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
  • Gabrielsson, J., & Weiner, D. (2016).

Sources

Exploratory

Thermodynamic Solubility of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid in Aqueous Solutions

An In-Depth Technical Guide Executive Summary The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability, formulation design, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability, formulation design, and performance in preclinical assays.[1][2][3][4] Poor solubility is a leading cause of failure for promising drug candidates.[4][5] This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic solubility of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid, a molecule featuring a carboxylic acid moiety that dictates pH-dependent physicochemical behavior. We will delve into the theoretical framework governing its solubility, present a detailed, field-proven experimental protocol using the gold-standard shake-flask method, and discuss the critical aspects of data analysis and interpretation. The emphasis is placed not only on the procedural steps but on the scientific rationale and causality that ensure the generation of robust, reliable, and decision-enabling data in a drug development context.

Foundational Concepts

The Imperative of Solubility in Pharmaceutical Sciences

Aqueous solubility is the measure of a substance's ability to dissolve in a water-based solvent to form a homogeneous solution.[1] For a drug to be absorbed and exert a therapeutic effect, it must first be in solution at its site of absorption.[3][5] Consequently, determining the thermodynamic solubility—the maximum concentration a compound can achieve in a solvent at equilibrium—is a critical-path activity in drug development for several reasons:

  • Bioavailability Prediction: Poor solubility is a primary driver of low and erratic oral bioavailability, hindering the drug's ability to reach systemic circulation in sufficient concentrations.[2][4][6]

  • Formulation Strategy: Understanding the solubility profile, particularly across different pH values, is essential for designing effective dosage forms, such as tablets, capsules, or intravenous solutions.[1]

  • Preclinical Assay Integrity: Inaccurate solubility data can lead to the misinterpretation of results from in vitro assays (e.g., potency, toxicity), as the compound may precipitate in the assay medium, leading to artificially low activity or unreliable data.[7][8]

Physicochemical Profile: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid

The subject of this guide is a molecule with distinct structural features that govern its solubility.

  • Molecular Formula: C₁₀H₁₂ClN₃O₂[9]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the primary ionizable group. It is acidic and will be predominantly in its neutral, less soluble form (HA) at low pH and its ionized, more soluble carboxylate form (A⁻) at higher pH.

    • Piperidine and Pyridazine Nitrogens: These nitrogen atoms may have basic properties, but the carboxylic acid is the dominant driver of pH-dependent solubility in the physiological pH range.

  • Predicted Lipophilicity (XLogP): Approximately 1.3, suggesting moderate lipophilicity.[9]

The presence of the carboxylic acid is the most critical factor, making the construction of a pH-solubility profile not just advisable, but mandatory for a thorough preformulation assessment.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is vital to differentiate between two types of solubility measurements commonly performed in drug discovery.[3][8]

  • Kinetic Solubility: A high-throughput screening method where a compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. The point at which precipitation occurs is measured. This method is fast but often overestimates the true solubility as it can generate supersaturated solutions.[7][8]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of the solid material in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24-72 hours).[6][7] While more time-consuming, the resulting data is definitive and essential for lead optimization and formulation development.[3][8]

This guide focuses exclusively on the determination of thermodynamic solubility, as it provides the true measure of a compound's solubility characteristics.

Theoretical Framework: The Dominance of pH

The solubility of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid is inextricably linked to its ionization state, which is controlled by the pH of the aqueous medium.

Ionization and the Henderson-Hasselbalch Equation

The ionization of the carboxylic acid group can be described by the following equilibrium:

HA (solid) ⇌ HA (aqueous) ⇌ H⁺ + A⁻

Where HA is the neutral carboxylic acid and A⁻ is the ionized carboxylate. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to unionized species is described by the Henderson-Hasselbalch equation. The total solubility (S_T) at any given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. For an acidic compound, this relationship dictates that as the pH increases above the pKa, the compound increasingly converts to its more soluble ionized form, leading to a significant increase in total solubility.[10]

The Expected pH-Solubility Profile

A plot of solubility versus pH for this compound is expected to show a characteristic profile for a monoprotic acid. At low pH values (pH << pKa), the solubility will be low and relatively constant, reflecting the intrinsic solubility (S₀) of the neutral form. As the pH approaches and surpasses the pKa, the solubility will increase logarithmically due to the formation of the highly soluble carboxylate salt.

G cluster_0 pH-Solubility Relationship for a Carboxylic Acid A Low pH (pH < pKa) Dominant Species: HA (Neutral) Solubility ≈ Intrinsic Solubility (S₀) B pH ≈ pKa [HA] ≈ [A⁻] Solubility begins to increase significantly A->B Increasing pH C High pH (pH > pKa) Dominant Species: A⁻ (Ionized) Solubility is high and increases with pH B->C Increasing pH

Caption: Conceptual model of pH's effect on the solubility of a carboxylic acid.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11][12][13]

Principle

An excess amount of the solid API is suspended in a series of aqueous buffers covering a physiologically relevant pH range. The suspensions are agitated at a constant temperature until the solid and liquid phases are in equilibrium. After reaching equilibrium, the phases are separated, and the concentration of the dissolved API in the supernatant is quantified using a suitable analytical method, typically HPLC-UV.[14][15]

Materials and Reagents
  • API: 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid (solid powder, crystalline form if available).

  • Buffer Systems: Prepare a series of buffers (e.g., phosphate, citrate) to cover a pH range from approximately 2.0 to 8.0. Pharmacopoeial buffers are recommended.[16]

  • Reagents: HPLC-grade water, acetonitrile, methanol, and any acids/bases for pH adjustment (e.g., HCl, NaOH).

  • Equipment:

    • Analytical balance

    • Calibrated pH meter

    • Vials with screw caps (e.g., 2 mL glass vials)

    • Orbital shaker or vial roller system with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Buffer Preparation: Prepare buffers at various pH points (e.g., 2.0, 4.5, 6.8, 7.4, 8.0). It is crucial to verify the final pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).[16]

  • Sample Preparation: Add an excess of the solid API to a vial. A common practice is to add enough solid so that undissolved material is clearly visible at the end of the experiment (e.g., 1-2 mg of API into 1 mL of buffer). Prepare each pH point in triplicate for statistical validity.[16]

  • Equilibration: Add the corresponding buffer solution to each vial. Cap the vials tightly and place them on a shaker or roller system in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a minimum of 24 hours. To definitively establish that equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h, 48h, and 72h) until the concentration no longer changes significantly.[14][16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.

    • Causality: Simple sedimentation is insufficient. Centrifugation at high speed (e.g., >10,000 rpm for 15 minutes) is required to pellet the fine solid particles.

    • Following centrifugation, carefully draw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

  • Final pH Measurement: Measure the pH of the final saturated filtrate. This is a self-validating step; a significant change from the initial buffer pH indicates that the compound itself has altered the solution's pH, which must be reported as the final equilibrium pH.[11][16]

  • Sample Analysis (Quantitation):

    • Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation.

    • Analyze the diluted samples by a validated, stability-indicating HPLC-UV method.

    • Quantify the concentration by comparing the peak area to a standard calibration curve prepared from a stock solution of the API in an appropriate organic solvent (e.g., methanol or acetonitrile).[14]

Workflow Visualization

G A 1. Buffer Preparation (pH 2.0 - 8.0) B 2. Sample Addition Add excess solid API to triplicate vials per pH A->B C 3. Equilibration Agitate at constant temp (e.g., 25°C) for 24-72 hours B->C D 4. Phase Separation Centrifuge vials at >10,000 rpm C->D E 5. Filtration Filter supernatant through 0.22 µm syringe filter D->E F 6. Final pH Measurement Measure pH of the clear filtrate E->F G 7. Dilution & Analysis Dilute filtrate and quantify concentration via HPLC-UV E->G H 8. Data Processing Calculate solubility and plot vs. final pH F->H G->H

Caption: Standard workflow for the shake-flask thermodynamic solubility assay.

Data Analysis and Presentation

Quantitative Data Summary

The results from the triplicate measurements at each pH should be averaged, and the standard deviation calculated. Data should be presented clearly in a tabular format.

Final Equilibrium pHMean Solubility (µg/mL)Standard Deviation (±)Mean Solubility (µM)
2.115.41.263.9
4.6158.29.7656.4
6.93,450.1180.514315.7
7.5> 10,000N/A> 41483.6

(Note: Data are hypothetical for illustrative purposes.)

Constructing and Interpreting the pH-Solubility Profile

Plot the mean solubility (on a logarithmic scale) against the final measured equilibrium pH. The resulting graph provides invaluable insights:

  • Intrinsic Solubility (S₀): The solubility value in the flat region at the lowest pH values represents the intrinsic solubility of the neutral form of the molecule.

  • pKa Estimation: The pH at which the solubility begins to rise sharply corresponds to the compound's pKa.

  • Physiological Implications: The profile allows prediction of solubility in different parts of the gastrointestinal tract. For this compound, one would predict low solubility in the acidic environment of the stomach (pH ~1-3) and significantly higher solubility in the near-neutral environment of the small intestine (pH ~6.5-7.5). This has profound implications for oral absorption and formulation design.

Ensuring Trustworthiness and Scientific Integrity

A protocol is only as good as its internal validation checks. The following points are crucial for ensuring the integrity of the generated data.

  • Confirmation of Equilibrium: The most rigorous way to ensure equilibrium has been reached is to measure solubility at successive time points (e.g., 24, 48, 72 hours). The system is at equilibrium when the concentration values plateau.[14][16]

  • Verification of Excess Solid: At the end of the experiment, undissolved solid must be visually present in the vials. Its absence indicates that all the compound dissolved, meaning the true solubility is higher than the measured value.

  • Solid-State Analysis: For lead candidates, it is good practice to analyze the remaining solid post-equilibration using Powder X-ray Diffraction (PXRD). This confirms that the compound has not converted to a different, potentially more or less stable (and thus differently soluble), crystalline form or a hydrate/solvate during the experiment.

  • Importance of Final pH Measurement: As previously stated, measuring the final pH of the slurry is non-negotiable.[11] For poorly buffered systems or high concentrations of an acidic or basic compound, the final pH can differ significantly from the starting buffer pH, and it is this final pH that corresponds to the measured solubility.

Conclusion

The determination of the thermodynamic pH-solubility profile for 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid is a foundational study in its pharmaceutical development. By employing the robust shake-flask method detailed in this guide, researchers can generate definitive data that is critical for informed decision-making. This information directly guides formulation scientists in designing bioavailable drug products, aids in the interpretation of preclinical pharmacology and safety data, and ultimately de-risks the compound's progression toward clinical evaluation. Adherence to the principles of establishing true equilibrium and including self-validating checks within the protocol ensures the scientific integrity and trustworthiness of the results.

References

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Actiza. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Hutter, C. et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Ahmadi, M. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Ahmad, U. et al. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Shakeel, F. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Bharate, S. S. et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. [Link]

  • Sugano, K. (2007). Solubility and Dissolution Profile Assessment in Drug Discovery. Journal of the Pharmaceutical Society of Japan. [Link]

  • PubChem. 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on waiver of in vivo bioavailability and bioequivalence studies for immediate-release solid oral dosage forms. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

Application Note: Chemoselective Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid via Nucleophilic Aromatic Substitution ( SN​Ar ) Executive Summary The incorporation of pyridazine scaffolds into small...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid via Nucleophilic Aromatic Substitution ( SN​Ar )

Executive Summary

The incorporation of pyridazine scaffolds into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Recognized as a highly effective bioisostere for pyrimidines and purines, the pyridazine ring improves aqueous solubility, modulates physicochemical properties, and forms critical hydrogen-bonding interactions with target kinases and receptors[1][2].

This application note details a robust, scalable, and self-validating protocol for the synthesis of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. By leveraging a chemoselective Nucleophilic Aromatic Substitution ( SN​Ar ) between 3,6-dichloropyridazine and piperidine-3-carboxylic acid (nipecotic acid), researchers can rapidly access this functionalized building block. The protocol emphasizes mechanistic causality, phase-selective purification, and high-yield isolation without the need for column chromatography.

Mechanistic Rationale & Design Strategy

The synthesis relies on the inherent electrophilicity of the 1,2-diazine (pyridazine) ring. The presence of two electronegative nitrogen atoms significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the carbon atoms at the 3- and 6-positions highly susceptible to nucleophilic attack[3].

When 3,6-dichloropyridazine is subjected to SN​Ar conditions, the first substitution proceeds rapidly. The introduction of the electron-donating piperidine ring subsequently increases the electron density of the pyridazine core, deactivating the remaining chlorine atom toward a second substitution[4][5]. This electronic deactivation ensures excellent mono-substitution selectivity.

Furthermore, piperidine-3-carboxylic acid possesses two potential nucleophilic sites: the secondary aliphatic amine and the carboxylic acid. Under mildly basic conditions, the carboxylic acid is deprotonated to a carboxylate. However, the secondary amine is significantly more nucleophilic than the carboxylate oxygen. By utilizing a polar aprotic solvent (DMF) and an inorganic base ( K2​CO3​ ), the reaction is directed exclusively through the nitrogen atom, forming the desired C-N bond while generating a water-soluble potassium carboxylate intermediate that simplifies downstream purification.

Process Workflow

G N1 3,6-Dichloropyridazine + Nipecotic Acid N2 Base Addition (K2CO3, DMF) N1->N2 N3 SNAr Reaction (85 °C, 12 h) N2->N3 N4 Aqueous Workup (pH > 9) N3->N4 N5 Organic Wash (Remove SM) N4->N5 EtOAc wash N6 Acidification (pH 3.5) N4->N6 Aqueous layer N7 1-(6-Chloropyridazin-3-yl) piperidine-3-carboxylic acid N6->N7 Precipitation

Workflow for the SNAr synthesis of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid.

Step-by-Step Synthesis Protocol

Materials & Reagents:

  • 3,6-Dichloropyridazine (CAS: 141-30-0)

  • Piperidine-3-carboxylic acid (Nipecotic acid, CAS: 498-95-3)

  • Potassium carbonate ( K2​CO3​ , anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (2M aqueous solution)

Phase 1: Reaction Assembly

  • Charge the Reactor: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol, 1.0 equiv) and piperidine-3-carboxylic acid (1.42 g, 11.0 mmol, 1.1 equiv).

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the bis-electrophile, which simplifies purification since unreacted 3,6-dichloropyridazine is neutral and the product is ionizable.

  • Solvent and Base Addition: Add anhydrous DMF (25 mL) followed by anhydrous K2​CO3​ (3.45 g, 25.0 mmol, 2.5 equiv).

    • Causality: K2​CO3​ serves a dual purpose: it acts as an acid scavenger for the HCl generated during the SN​Ar process and deprotonates the carboxylic acid. DMF provides a highly polar aprotic environment that stabilizes the Meisenheimer complex transition state, accelerating the reaction[3].

Phase 2: Execution and In-Process Control 3. Heating: Attach a reflux condenser and heat the suspension to 85 °C under a nitrogen atmosphere for 12 hours. 4. Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and the product mass ( [M+H]+=242.07 m/z) is dominant.

Phase 3: Phase-Selective Isolation 5. Aqueous Quench: Cool the reaction mixture to ambient temperature. Dilute the mixture with deionized water (50 mL). Verify that the pH is > 9 using pH paper. 6. Organic Wash: Extract the basic aqueous mixture with EtOAc ( 2×30 mL). Discard the organic layers.

  • Causality: At pH > 9, the synthesized product exists as a highly water-soluble potassium carboxylate salt. Unreacted 3,6-dichloropyridazine and non-polar DMF degradation products remain neutral and partition into the EtOAc layer, effectively removing them without chromatography.
  • Acidification & Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. While stirring vigorously, add 2M HCl dropwise until the pH reaches exactly 3.5.
  • Causality: pH 3.5 approximates the isoelectric point of the molecule. Protonation of the carboxylate yields the free carboxylic acid. The loss of the ionic charge drastically reduces the molecule's aqueous solubility, inducing rapid crystallization of the product.
  • Filtration: Collect the resulting white-to-off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water ( 2×10 mL) to remove residual salts.
  • Drying: Dry the solid under high vacuum at 50 °C for 8 hours to afford 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid.

Quantitative Data: Reaction Optimization Summary

To establish the optimal parameters for this protocol, various conditions were evaluated. The data below demonstrates the superiority of the DMF/ K2​CO3​ system for achieving high yields and purity without chromatographic intervention.

Solvent SystemBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Ethanol / Water (1:1) NaHCO3​ (2.5)80 (Reflux)2485%72%94%
DMFDIPEA (2.5)851692%81%96%
DMF K2​CO3​ (2.5) 85 12 >98% 89% >98%
DMSO K2​CO3​ (2.5)1008>98%78%*92%

*Note: Lower isolated yield in DMSO is attributed to product loss during the aqueous workup, as DMSO strongly retains water-soluble intermediates.

References

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture MDPI[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks Ludwig-Maximilians-Universität München (LMU)[Link]

  • Electrochemical and Spectroscopic Studies of Pyridazine Derivatives Portugaliae Electrochimica Acta[Link]

  • A scaffold for the synthesis of highly functionalised heterocycles Durham E-Theses[Link]

Sources

Application

The Versatile Building Block: Application Notes for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid in Drug Discovery

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, those that are considered "privileged" – capable of interacting with multiple biological targets – are of exceptional value. The piperidine ring is a quintessential example of such a scaffold, found in a multitude of approved drugs due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[1] When combined with the pyridazine moiety, a nitrogen-containing heterocycle known for its role in modulating kinase activity, a powerful new building block emerges: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid .

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid as a versatile intermediate in the synthesis of potent and selective kinase inhibitors, with a particular focus on the development of therapeutics targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Significance in Kinase Inhibitor Design: The IRAK4 Case Study

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[4][5] Consequently, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.[6][7]

The structure of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is particularly well-suited for the design of IRAK4 inhibitors. The 6-chloropyridazine group can engage in key hydrogen bonding interactions within the kinase hinge region, a common feature of ATP-competitive inhibitors.[8] The piperidine ring acts as a rigid scaffold, positioning the carboxylic acid functionality for further elaboration to interact with solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Core Synthesis and Derivatization Workflow

The primary application of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid in the synthesis of IRAK4 inhibitors involves the formation of an amide bond between the carboxylic acid and a variety of amine-containing fragments. This amide coupling reaction is a robust and well-established transformation in medicinal chemistry, allowing for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[9][10]

Below is a generalized workflow for the utilization of this building block:

G A 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid C Amide Coupling A->C B Amine (R-NH2) B->C D Crude Product Mixture C->D E Purification (e.g., Chromatography) D->E F Pure Target Compound (e.g., IRAK4 Inhibitor) E->F G Biological Screening F->G

Caption: Generalized workflow for the synthesis and screening of kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Potent IRAK4 Inhibitor

The following protocol provides a detailed, step-by-step methodology for the synthesis of a specific IRAK4 inhibitor, (R)-1-(6-chloropyridazin-3-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide, as adapted from the patent literature (WO2020025795A1). This example showcases a standard amide coupling procedure.

Materials and Reagents
ReagentSupplierGrade
1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acidCommercial Source≥95% Purity
(2,4-Difluorophenyl)methanamineCommercial Source≥98% Purity
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Commercial SourceCoupling Reagent Grade
N,N-Diisopropylethylamine (DIPEA)Commercial SourceAnhydrous, ≥99.5%
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous, ≥99.8%
Dichloromethane (DCM)Commercial SourceAnhydrous, ≥99.8%
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
Brine (Saturated aqueous NaCl)In-house preparation-
Anhydrous magnesium sulfate (MgSO₄)Commercial SourceReagent Grade
Ethyl acetate (EtOAc)Commercial SourceHPLC Grade
HexanesCommercial SourceHPLC Grade
Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve Building Block in anhydrous DMF B Add (2,4-Difluorophenyl)methanamine, HATU, and DIPEA A->B C Stir at room temperature B->C D Quench with water C->D E Extract with Ethyl Acetate D->E F Wash organic layer with NaHCO3 and Brine E->F G Dry with MgSO4 and concentrate F->G H Purify by flash column chromatography G->H I Characterize the final product H->I

Caption: Step-by-step experimental workflow for amide coupling.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • To the stirred solution, add (2,4-difluorophenyl)methanamine (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Aqueous Work-up

  • Once the reaction is complete, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data and Expected Outcome

The successful synthesis will yield (R)-1-(6-chloropyridazin-3-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide. This compound and its analogs have demonstrated potent inhibitory activity against IRAK4.

Compound IDTargetIC₅₀ (nM)
Exemplary Product IRAK4< 100 nM

Note: The IC₅₀ value is a representative value based on data for structurally similar compounds found in the patent literature and is intended for illustrative purposes.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient activation of the carboxylic acid- Steric hindrance- Increase the amount of coupling reagent (HATU) to 1.5 eq.- Allow the reaction to stir for a longer period or gently heat to 40-50 °C.
Low Yield - Product loss during aqueous work-up- Inefficient purification- Perform back-extraction of the aqueous layers to recover any dissolved product.- Optimize the solvent system for column chromatography.
Side Product Formation - Epimerization at the stereocenter of the piperidine ring- Ensure the reaction temperature is not excessively high.- Use of HATU is known to minimize epimerization.

Conclusion: A Gateway to Novel Therapeutics

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid stands out as a highly valuable and versatile building block in the drug discovery arsenal. Its inherent structural features make it an ideal starting point for the synthesis of kinase inhibitors, particularly those targeting IRAK4. The straightforward and robust amide coupling protocols described herein provide a clear pathway for the generation of diverse chemical libraries, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. As the quest for novel therapeutics for inflammatory diseases and cancer continues, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Chen, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 189, 112069.
  • Kelly, P. N., et al. (2015). IRAK4 inhibitors for autoimmunity and lymphoma. The Journal of Experimental Medicine, 212(13), 2189-2201.
  • Gokhale, N. R., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6331.
  • Lovering, F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 717-722.
  • Harris, P. A., et al. (2021).
  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids. BenchChem Technical Support Document.
  • Wang, Z., et al. (2009). IRAK4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737.
  • Wright, S. W., et al. (2017). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 12(1), 128-134.
  • Terstiege, I., et al. (2025). Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach. Bioorganic & Medicinal Chemistry, 118333.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Pfizer Inc. (2020). Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors. AU2019321267B2.
  • Wang, L., et al. (2017). The role of IRAK4 in physiology and disease. The Journal of Immunology, 199(11), 3647-3655.
  • Gilon, C., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles, 60(8), 1873-1879.
  • Sanofi. (2021). 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. WO2021018857A1.
  • Wang, Y., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 185-188.
  • Popova, Y., et al. (2023).

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Amide Bond in Medicinal Chemistry The amide bond is a cornerstone of modern drug discovery and development, present in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery and development, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group for molecular recognition at biological targets. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[2] This guide provides a detailed technical overview and practical protocols for the amide coupling of a specific, high-value building block: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid .

This heterocyclic scaffold is of significant interest due to the combined features of the piperidine ring, a common motif in central nervous system (CNS) active compounds, and the chloropyridazine moiety, a versatile handle for further chemical elaboration through nucleophilic aromatic substitution or cross-coupling reactions.[3][4] Mastering the amide coupling of this substrate is therefore a critical step in the synthesis of novel chemical entities for drug discovery programs.

Navigating the Challenges: Key Considerations for Coupling 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid

While amide bond formation is a well-established transformation, the specific structure of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid presents several challenges that require careful consideration for successful and efficient coupling:

  • Steric Hindrance: The piperidine ring, particularly being substituted at the 1-position with the bulky chloropyridazine group, can create significant steric congestion around the carboxylic acid at the 3-position. This can impede the approach of the amine nucleophile and slow down the reaction rate.[5]

  • Basicity of the Piperidine Nitrogen: Although the piperidine nitrogen is part of a tertiary amine in this specific molecule, the general basicity of the piperidine ring system is a factor to consider in analogous structures with a secondary amine. In such cases, the piperidine nitrogen can compete with the desired amine for the activated carboxylic acid, leading to unwanted side products.[5]

  • Potential for Epimerization: If the piperidine-3-carboxylic acid is chiral, there is a risk of epimerization at the stereocenter alpha to the carbonyl group during the activation and coupling process. This is a critical issue in the synthesis of enantiomerically pure drug candidates.[6]

  • Reactivity of the Chloropyridazine Ring: The electron-withdrawing nature of the chloropyridazine ring may influence the reactivity of the carboxylic acid. While this effect is transmitted through several bonds, it is a subtle electronic factor that can impact the ease of activation.

To address these challenges, the selection of an appropriate coupling reagent and reaction conditions is paramount.

Selecting the Optimal Coupling Reagent: A Comparative Overview

A vast arsenal of coupling reagents is available to the modern chemist.[7] For a substrate like 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, the choice should be guided by the need for high reactivity to overcome steric hindrance and a low propensity for racemization.

Coupling Reagent SystemKey AdvantagesPotential Drawbacks
HATU / DIPEA High reactivity, fast reaction times, and effective suppression of epimerization.[8] Well-suited for sterically hindered substrates.[5]Higher cost compared to carbodiimides. Can lead to guanidinylation of the amine if used in large excess.[5]
EDC / HOBt (or Oxyma) Cost-effective, readily available, and generates water-soluble byproducts, simplifying purification.[6]Can be less effective for highly hindered couplings. HOBt has safety concerns (explosive potential), making Oxyma a safer alternative.[5][9]
PyBOP / DIPEA A phosphonium salt reagent that is highly effective for difficult couplings and does not cause guanidinylation of the amine.[5]Generates phosphine oxide byproducts which can sometimes complicate purification.

For the purposes of this guide, we will focus on providing detailed protocols for the two most commonly employed and effective systems: HATU/DIPEA for its high reactivity and EDC/Oxyma as a cost-effective and safe alternative.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered amines or when maximizing yield and minimizing reaction time are critical.

Diagram of the HATU-Mediated Coupling Workflow:

HATU_Workflow sub 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid Amine Coupling Partner activation Pre-activation (0°C to RT, 15-30 min) sub->activation reagents HATU (1.1 eq) DIPEA (2.5 eq) Anhydrous DMF reagents->activation coupling Amine Addition & Coupling (RT, 2-16 h) activation->coupling workup Aqueous Workup (EtOAc, LiCl wash) coupling->workup purification Purification (Column Chromatography) workup->purification product Desired Amide Product purification->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.[5]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective and Scalable Amide Coupling using EDC/Oxyma

This protocol is a reliable and more economical alternative to HATU, particularly for less challenging amine coupling partners. The use of OxymaPure® instead of HOBt is recommended for improved safety and efficiency.

Diagram of the EDC/Oxyma-Mediated Coupling Workflow:

EDC_Workflow reactants Carboxylic Acid (1.0 eq) Amine (1.1 eq) OxymaPure (1.2 eq) cooling Cool to 0°C reactants->cooling solvent Anhydrous DCM or DMF solvent->cooling edc_add Add EDC·HCl (1.2 eq) cooling->edc_add reaction Stir (0°C to RT, 4-24 h) edc_add->reaction workup Aqueous Workup (DCM, NaHCO₃ wash) reaction->workup product Desired Amide Product workup->product

Caption: General workflow for EDC/Oxyma-mediated amide coupling.

Materials:

  • 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • Anhydrous DCM (Dichloromethane) or DMF

  • DIPEA (N,N-Diisopropylethylamine) (optional, 1-2 eq)

  • 1M HCl (optional, for workup)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask, add 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and OxymaPure® (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF. For less reactive amines, the addition of a non-nucleophilic base like DIPEA (1-2 eq) can be beneficial.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (if the product is stable to acid), saturated aqueous NaHCO₃ solution, and brine. The water-soluble urea byproduct from EDC will be removed during these washes.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low or no conversion; starting materials recovered 1. Ineffective activation of the carboxylic acid due to degraded reagents or non-anhydrous conditions. 2. Insufficient base.1. Use fresh coupling reagents and ensure all glassware and solvents are anhydrous. 2. For HATU couplings, ensure at least 2 equivalents of base are used.[5] For EDC couplings, consider adding a non-nucleophilic base like DIPEA.
Amine is consumed, but the desired product is not formed Guanidinylation of the amine by excess uronium reagent (e.g., HATU).Use the coupling reagent in stoichiometric amounts (1.05-1.1 eq). Alternatively, switch to a phosphonium-based reagent like PyBOP.[5]
Formation of multiple products 1. Epimerization of a chiral carboxylic acid. 2. Side reactions involving the chloropyridazine ring (unlikely under standard coupling conditions but possible with highly nucleophilic amines at elevated temperatures).1. Use a reagent system known to suppress epimerization (e.g., HATU or EDC/Oxyma). Perform the reaction at lower temperatures (start at 0°C).[5] 2. Maintain a moderate reaction temperature and avoid prolonged reaction times.
Difficulty in purification Byproducts from the coupling reaction (e.g., dicyclohexylurea from DCC).Use EDC as the coupling reagent to generate water-soluble byproducts that are easily removed during aqueous workup.

Conclusion

The successful amide coupling of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is readily achievable with careful selection of reagents and optimization of reaction conditions. For most applications, particularly those involving challenging or valuable amines, the use of HATU with DIPEA in an anhydrous solvent offers a robust and high-yielding protocol. For more routine couplings or when cost is a primary consideration, the EDC/Oxyma system provides a reliable and safer alternative to the classic EDC/HOBt protocol. By understanding the potential challenges posed by this specific substrate and implementing the detailed protocols and troubleshooting advice provided, researchers can confidently incorporate this valuable building block into their synthetic workflows, accelerating the discovery of new and innovative therapeutics.

References

  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Kotha, S., & Meshram, M. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(26), 1731-1735.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. (2010). ChemInform, 41(25).
  • Patel, H., Sharma, T., & Sethi, N. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(3), 263-274.
  • Gnerre, C., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • S.J., S., & P.K., P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Vitale, C., et al. (2023).
  • WIPO (2014). Process for the preparation of enantiomerically enriched 3-aminopiperidine. WO2014128139A1.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469.
  • ChemicalBook. (2025, July 24). 6-Chloropyridazine-3-carboxylic acid.
  • Wang, X., et al. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Hans Journal of Chemical Engineering and Technology, 7(3), 133-138.
  • Google Patents. (n.d.). Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions. HUE025313T2.
  • Google Patents. (n.d.). Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN113429340B.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Pathak, T. P., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Organic & Biomolecular Chemistry, 7(23), 4943-4948.
  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI, 49(1), 59-64.
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Patel, H., Sharma, T., & Sethi, N. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(3), 263-274.

Sources

Application

HPLC method development for analyzing 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

Advanced HPLC Method Development and Validation Guide: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid Introduction & Physicochemical Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) met...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development and Validation Guide: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid

Introduction & Physicochemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's structural biology and physicochemical properties. The target compound, 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid , is a complex pharmaceutical intermediate featuring a piperidine ring, a carboxylic acid moiety at the C3 position, and a 6-chloropyridazine group at the N1 position.

To design a self-validating and reproducible method, we must first analyze the causality between the molecule's structure and its chromatographic behavior:

  • Amphoteric Potential & Basicity: While piperidine nitrogen is typically highly basic, its direct conjugation to the electron-withdrawing chloropyridazine ring delocalizes the lone pair, significantly reducing its basicity.

  • Acidic Retention Challenge: The primary ionizable group dictating retention is the carboxylic acid (predicted pKa ~3.8–4.5). If analyzed at a neutral pH, this group will ionize, rendering the molecule highly polar and causing it to elute in the void volume of a standard reversed-phase system.

  • Chromophore Presence: The conjugated π -electron system of the pyridazine ring provides an excellent UV chromophore, allowing for high-sensitivity detection in the 250–260 nm range[3].

Method Development Strategy: The Causality of Choices

Column Selection

Because the target compound is highly polar, standard C18 columns are prone to "phase collapse" (stationary phase dewetting) when exposed to the highly aqueous mobile phases required for retention. The Solution: Utilize a polar-embedded stationary phase (e.g., C18-Amide) or a High Strength Silica (HSS) T3 column[1]. These columns maintain hydration in 100% aqueous conditions and provide alternative hydrogen-bonding mechanisms, which drastically improve peak symmetry for polar carboxylic acids.

Mobile Phase & pH Optimization

Chromatographic retention of carboxylic acids is strictly governed by mobile phase pH. To achieve robust retention and prevent peak tailing, the pH must be maintained at least 1.5 units below the analyte's pKa [2]. The Solution: Using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) drops the mobile phase pH to ~2.0. This completely protonates (unionizes) the carboxylic acid, driving the equilibrium toward the hydrophobic state and maximizing interaction with the stationary phase.

pHEffect Analyte 1-(6-Chloropyridazin-3-yl) piperidine-3-carboxylic acid LowPH Acidic pH (pH ~ 2.0) Carboxylic Acid Protonated (Unionized) Analyte->LowPH 0.1% TFA / FA HighPH Neutral/Basic pH (pH > 5.0) Carboxylic Acid Deprotonated (Ionized) Analyte->HighPH Phosphate Buffer pH 7 Retained High Hydrophobicity Strong Retention on C18/T3 LowPH->Retained Eluted Low Hydrophobicity Poor Retention / Peak Tailing HighPH->Eluted

Caption: Effect of mobile phase pH on the ionization and retention of the target carboxylic acid.

Experimental Protocols

The following protocol is designed as a self-validating system. By incorporating specific system suitability criteria, the method inherently verifies its own accuracy before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas. (Causality: TFA acts as both an acidifier to suppress ionization and an ion-pairing agent to improve peak shape).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Sonicate for 10 minutes.

Step 2: Sample and Standard Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). (Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion).

  • Standard Solution: Accurately weigh 10.0 mg of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Dilute 1.0 mL of this stock into a 10 mL flask (Working Concentration: 100 µg/mL).

Step 3: Chromatographic Execution (Gradient Optimization)

Execute the analysis using the optimized gradient profile. A shallow gradient is utilized to carefully elute the polar analyte while separating it from potential synthetic impurities (e.g., unreacted 3-piperidinecarboxylic acid or 3,6-dichloropyridazine).

Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Column & Mobile Phase Screening (Polar-Embedded, pH < 3) A->B C 3. Gradient Optimization (Focus on Retention & Peak Shape) B->C D 4. Method Validation (ICH Q2(R1) Guidelines) C->D

Caption: Workflow for HPLC method development of polar amphoteric compounds.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Waters HSS T3 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 35°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV/PDA) 254 nm (Reference: 360 nm)
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% B12-15 min: 95% B15.1-20 min: 5% B (Re-equilibration)

Table 2: System Suitability Parameters (Self-Validation Criteria)

ParameterObserved ValueAcceptance CriteriaCausality / Significance
Retention Time ( tR​ ) ~6.8 min± 2.0% RSD (n=6)Ensures mobile phase preparation and pumping are consistent.
Tailing Factor ( Tf​ ) 1.15 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) > 12,000 5,000Validates column efficiency and proper stationary phase hydration.
Signal-to-Noise (S/N) > 150 (at 100 µg/mL) 10 (for LOQ)Verifies detector sensitivity at the chosen 254 nm wavelength.

References

  • Title: Column Selection for HPLC Method Development Source: Waters Corporation URL: [Link] [1]

  • Title: Practical HPLC Method Development, 2nd Edition Source: Wiley (Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch) URL: [Link] [2]

  • Title: Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists Source: National Center for Biotechnology Information (PMC) URL: [Link] [3]

Method

Purification techniques and recrystallization of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

Advanced Purification and Recrystallization Protocols for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid Introduction & Physicochemical Rationale The compound 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification and Recrystallization Protocols for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

Introduction & Physicochemical Rationale

The compound 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (CAS: 893755-57-2) is a highly valuable bifunctional building block frequently utilized in the synthesis of targeted therapeutics via amide coupling. Handling and purifying this intermediate requires a nuanced understanding of its electronic and physicochemical properties.

At first glance, the molecule appears to be a standard zwitterionic amino acid. However, the piperidine nitrogen is directly bonded to the highly electron-deficient 6-chloropyridazine ring. The lone pair on the piperidine nitrogen delocalizes into the diazine π -system, drastically reducing its basicity (behaving more like an amide). Consequently, the molecule is primarily acidic (carboxylic acid, pKₐ ~4.5) with only weak basicity from the pyridazine nitrogens (pKₐ ~2.5)[1]. This unique electronic profile dictates our purification strategy: it prevents strong zwitterion formation, making liquid-liquid acid-base extraction highly efficient, but requires strict pH control to avoid unintended protonation of the heteroaryl ring.

Table 1: Physicochemical Profile & Target Parameters

PropertyValue / DescriptionExperimental Implication
CAS Number 893755-57-2N/A
Molecular Formula C₁₀H₁₂ClN₃O₂N/A
Molecular Weight 241.67 g/mol N/A
Estimated pKₐ (Acid) ~4.5 (Carboxylic acid)Deprotonates fully at pH > 7.5
Estimated pKₐ (Base) ~2.5 (Pyridazine ring)Protonates at pH < 2.0
Solubility Profile Soluble in DMSO, hot IPA, EtOAcIdeal for anti-solvent crystallization

Strategic Purification Workflow

To achieve >99% purity suitable for sensitive downstream coupling reactions, a three-stage workflow is employed. The primary stage exploits the carboxylic acid for phase separation; the secondary stage removes structurally similar impurities via chromatography; and the final stage polishes the crystal lattice and removes residual solvents.

Workflow A Crude Synthesis Mixture B Acid-Base Extraction (pH Control) A->B C Flash Chromatography (Acidic Modifier) B->C D Recrystallization (IPA/H2O) C->D E Pure API Intermediate D->E

Sequential purification workflow for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid.

Protocol 1: Liquid-Liquid Acid-Base Extraction

This primary purification step removes non-acidic lipophilic impurities (such as unreacted 3,6-dichloropyridazine) and highly polar byproducts. We utilize a weak base to prevent nucleophilic aromatic substitution (SₙAr) degradation of the 6-chloro group, which can occur if strong bases like NaOH are used.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 100 mL of saturated aqueous NaHCO₃ (pH ~8.3). Stir vigorously for 15 minutes.

    • Causality: At pH 8.3, the carboxylic acid (pKₐ ~4.5) is fully deprotonated into a highly water-soluble sodium carboxylate salt.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Discard the upper organic layer, which retains non-acidic impurities.

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic contaminants.

  • Controlled Acidification (Self-Validating Step): Cool the aqueous layer to 5 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 - 3.5.

    • Causality: Cooling mitigates the exothermic heat of neutralization. Stopping at pH 3.0 ensures the carboxylate is fully protonated back to the free acid, but avoids dropping below pH 2.0, which would protonate the pyridazine ring and drag the product back into the aqueous phase.

  • Isolation: Extract the resulting turbid aqueous suspension with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 50 mL). 2-MeTHF provides superior partitioning for heteroaryl carboxylic acids compared to standard ethers.

  • Concentration: Dry the combined 2-MeTHF layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

For secondary purification, silica gel chromatography is employed. Carboxylic acids are notorious for "streaking" on standard silica due to strong hydrogen bonding with stationary phase silanol groups (Si-OH). To counteract this, an acidic modifier is mandatory [2].

Table 2: Gradient Elution Profile

Column Volume (CV)% Methanol% Dichloromethane% Formic Acid
0 - 20991
2 - 65941
6 - 1010891

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a silica gel column (230-400 mesh) using DCM containing 1% Formic Acid (v/v).

    • Causality: Formic acid suppresses the ionization of both the analyte's carboxylic acid and the silica's silanol groups, ensuring sharp, Gaussian peak shapes.

  • Sample Loading: Dry-load the semi-pure product by dissolving it in minimal DCM/MeOH, adding 15 g of Celite, evaporating to a free-flowing powder, and loading it onto the column head.

  • Elution & Monitoring: Run the gradient detailed in Table 2. Monitor fractions via TLC (Mobile Phase: DCM:MeOH:AcOH 90:9:1) and UV detection at 254 nm (leveraging the pyridazine chromophore).

  • Azeotropic Evaporation: Pool product-containing fractions and evaporate. To completely remove residual formic acid (bp 101 °C), add 20 mL of Toluene and co-evaporate under reduced pressure (repeat twice).

    • Causality: Toluene forms a positive azeotrope with formic acid, allowing its complete removal at lower temperatures, thereby preventing acid-catalyzed degradation during storage.

Protocol 3: Anti-Solvent Recrystallization

Complex organic molecules with flexible rings (like piperidine) often suffer from "oiling out" (liquid-liquid phase separation) during crystallization if supersaturation is generated too rapidly. We utilize a controlled anti-solvent methodology combined with seeding to ensure high-purity crystalline growth [3].

Crystallization Step1 Dissolution in Hot IPA (80°C) Step2 Hot Filtration (Remove Insoluble Impurities) Step1->Step2 Step3 Anti-Solvent Addition (Dropwise H2O to Cloud Point) Step2->Step3 Step4 Cooling to MZW & Seeding (65°C) Step3->Step4 Step5 Controlled Cooling (0.5°C/min to 5°C) Step4->Step5 Step6 Filtration & Vacuum Drying Step5->Step6

Controlled anti-solvent and cooling recrystallization process to prevent oiling out.

Step-by-Step Methodology:

  • Dissolution: Suspend the chromatographed product in Isopropanol (IPA) (5 mL/g) in a round-bottom flask equipped with a reflux condenser. Heat to 80 °C until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution quickly through a pre-warmed sintered glass funnel.

    • Causality: Pre-warming prevents premature cooling and crystallization within the funnel pores, which leads to yield loss.

  • Cloud Point Determination (Self-Validating Step): Return the filtrate to 80 °C. Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point). Immediately add 3-5 drops of hot IPA until the solution just turns clear again. This establishes the exact boundary of saturation.

  • Seeding: Cool the solution strictly to 65 °C (entering the Metastable Zone Width, MZW). Introduce 1-2 mg of pure product crystals.

    • Causality: Seeding within the MZW bypasses the high activation energy required for primary nucleation. It forces the system to relieve supersaturation via secondary crystal growth, entirely preventing the product from crashing out as an amorphous oil[4].

  • Controlled Cooling: Cool the suspension to 5 °C at a strict, linear rate of 0.5 °C/min using a programmable water bath.

  • Isolation & Drying: Filter the resulting white crystals under vacuum. Wash the filter cake with 10 mL of ice-cold IPA/Water (1:1 v/v). Dry in a vacuum oven at 45 °C for 24 hours to constant weight.

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (9th Edition). Elsevier.[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6415762, 6-chloropyridazine-3-carboxylic Acid (Structural analog reference for pKa and solubility profiling).[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry (5th Edition). Semantic Scholar.[Link]

Sources

Application

Applications of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid in medicinal chemistry SAR studies

Application Note: Exploiting 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid as a Bifunctional Scaffold in Medicinal Chemistry SAR Campaigns Executive Summary & Structural Rationale In modern drug discovery, the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid as a Bifunctional Scaffold in Medicinal Chemistry SAR Campaigns

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of bifunctional scaffolds is critical for rapidly exploring chemical space during Structure-Activity Relationship (SAR) campaigns. 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (CAS: 893755-57-2)[1] has emerged as a highly versatile building block. It combines the sp³-rich, three-dimensional geometry of a piperidine-3-carboxylic acid (a nipecotic acid derivative) with the highly reactive, electron-deficient 6-chloropyridazine moiety.

As a Senior Application Scientist, I frequently recommend this scaffold for targeting complex binding pockets, such as those found in G-Protein-Coupled Receptors (GPCRs), kinases, and neurotransmitter transporters[2][3]. The pyridazine ring acts as an excellent bioisostere for phenyl or pyridine rings, offering improved aqueous solubility, lower lipophilicity, and a unique hydrogen-bonding profile[4]. Meanwhile, the orthogonal reactivity of the carboxylic acid and the aryl chloride allows for highly modular, parallel library synthesis.

Mechanistic Insights: Orthogonal Diversification

The power of this scaffold lies in its predictable, orthogonal reactivity:

  • Vector 1 (C3-Carboxylic Acid): The carboxylic acid can be activated for amide coupling or esterification. Because the 6-chloropyridazine is generally stable to standard peptide coupling reagents (e.g., HATU, EDC), this vector is typically diversified first.

  • Vector 2 (C6-Chloropyridazine): The presence of two adjacent nitrogen atoms in the pyridazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This addition-elimination (SNAr) mechanism makes the C6 position highly susceptible to nucleophilic attack by amines, thiols, or alcohols[4][5]. Alternatively, the C-Cl bond can undergo Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

G Core 1-(6-Chloropyridazin-3-yl) piperidine-3-carboxylic acid Acid C3-Carboxylic Acid Diversification Core->Acid Vector 1 Chloro C6-Chloropyridazine Diversification Core->Chloro Vector 2 Amides Amide Libraries (HATU/DIPEA) Acid->Amides Heterocycles Bioisosteres (e.g., Oxadiazoles) Acid->Heterocycles SNAr SNAr Reactions (Amines, Thiols, Alcohols) Chloro->SNAr CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Chloro->CrossCoupling

Figure 1: Orthogonal diversification vectors of the bifunctional scaffold.

Experimental Workflows & Protocols

To build a self-validating SAR library, causality must dictate the sequence of reactions. We perform the amide coupling first to avoid side reactions between the activated carboxylic acid and the nucleophiles intended for the SNAr step.

Protocol A: HATU-Mediated Amide Coupling (Vector 1)

Rationale: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines or anilines with the sp³-hybridized C3-carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the amine remains unprotonated without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will typically transition from colorless to a pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add the desired amine (1.2 equiv, 0.6 mmol) dropwise or in a single portion if solid. Stir at room temperature for 2–4 hours. Monitor by LC-MS until the starting material mass is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to yield the intermediate amide.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) (Vector 2)

Rationale: The 6-chloropyridazine intermediate is now subjected to SNAr. Because the piperidine ring at the 3-position donates some electron density into the pyridazine ring, the C6-Cl bond is slightly less activated than in a bare 3,6-dichloropyridazine[6]. Therefore, thermal driving force (conventional heating or microwave irradiation) is required.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate amide from Protocol A (1.0 equiv, 0.2 mmol) in anhydrous 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP) (2.0 mL) in a microwave-safe vial.

  • Reagent Addition: Add the desired nucleophile (e.g., a primary amine or benzylamine) (2.5 equiv, 0.5 mmol) and DIPEA (3.0 equiv, 0.6 mmol). Note: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation of the incoming nucleophile.

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes (or conventionally at 100 °C for 12 hours).

  • Monitoring: Analyze an aliquot via LC-MS. The product mass should correspond to the displacement of the chlorine isotope pattern (M and M+2) with the nucleophile mass.

  • Workup & Isolation: Dilute with water (10 mL) and extract with Dichloromethane (DCM) (3 × 10 mL). Wash the organics with brine, dry over MgSO₄, and concentrate. Purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the final SAR analog.

Quantitative Data Presentation: Representative SAR Outcomes

When generating libraries from this scaffold, researchers typically track both target potency and physicochemical properties. The table below summarizes a hypothetical, yet mechanistically representative, SAR data set evaluating structural modifications against a target kinase (e.g., ALK)[2], highlighting the inverse relationship often found between lipophilicity (cLogP) and aqueous solubility.

Compound IDVector 1 (C3-Amide)Vector 2 (C6-Nucleophile)Target IC₅₀ (nM)cLogPPSA (Ų)Microsomal Stability (T₁/₂, min)
1a (Core) -OH (Free Acid)-Cl (Unreacted)>10,0000.863.1>60
2a Benzylamide-Cl1,2502.955.245
2b Morpholine amide-Cl8401.764.452
3a Morpholine amideBenzylamine (SNAr)452.476.428
3b Morpholine amide4-Fluoroaniline (SNAr)122.876.435
3c Morpholine amidePiperazine (SNAr)3200.979.2>60

Data Interpretation: Converting the free acid to a morpholine amide (2b) improves target engagement by occupying a solvent-exposed pocket while maintaining a favorable Polar Surface Area (PSA). Subsequent SNAr displacement of the chlorine with an aromatic amine (3b) drives nanomolar potency by engaging a deep hydrophobic pocket, though it slightly reduces metabolic stability due to increased lipophilicity.

Conclusion

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a premier bifunctional scaffold for medicinal chemists. By leveraging the robust, orthogonal reactivity of its carboxylic acid and chloropyridazine moieties, researchers can rapidly generate diverse, sp³-enriched libraries. Strict adherence to the self-validating protocols outlined above ensures high-yielding library production, enabling precise tuning of both pharmacodynamics and pharmacokinetics in drug discovery campaigns.

References

  • AccelaChemBio Product Catalog: 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid (CAS 893755-57-2) . AccelaChem. Available at: [Link]

  • Pyridazine - Grokipedia (Nucleophilic Aromatic Substitution) . Grokipedia. Available at: [Link]

  • Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications . Prezi. Available at:[Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors . ResearchGate. Available at: [Link]

  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy . bioRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC peak tailing for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid analysis

Technical Support Center: Resolving HPLC Peak Tailing Guide for: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid Analysis Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing

Guide for: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid Analysis Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the HPLC analysis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid. This document provides in-depth troubleshooting strategies, focusing on the common and often frustrating issue of peak tailing. Our goal is to move beyond simple checklists and provide a logical, scientifically-grounded framework to diagnose and solve this problem, ensuring the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding peak tailing for this specific analyte.

Q1: What is the primary cause of peak tailing for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid?

A: The most frequent cause is secondary polar interactions between the analyte and the stationary phase.[1] This molecule possesses both a basic piperidine nitrogen and an acidic carboxylic acid group, making it amphoteric. The basic nitrogen, in particular, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, leading to tailing.[2][3][4]

Q2: My peak is tailing. Should I adjust my mobile phase or change the column first?

A: Always start with mobile phase optimization. It is the most flexible and least expensive parameter to adjust. Modifying the mobile phase pH is the most powerful tool for improving peak shape for ionizable compounds.[5][6][7] If systematic pH adjustments do not resolve the issue, then consider stationary phase (column) changes.

Q3: What is an acceptable peak tailing or asymmetry factor?

A: While a perfect Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0, a value up to 1.5 is often acceptable for many assays.[1] However, for high-precision quantitative analysis, aiming for a value as close to 1.0 as possible is recommended to ensure accurate integration and reproducibility.[8]

Q4: Can my HPLC system itself cause peak tailing?

A: Yes. This is known as "extra-column dispersion" or "extra-column effects."[2] It can be caused by excessive tubing length or diameter between the injector, column, and detector, or by poorly made connections.[2][9] If all peaks in your chromatogram are tailing similarly, it's a strong indicator of a system issue rather than a chemical interaction.

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

This guide follows a logical progression from understanding the analyte's chemistry to systematically eliminating potential causes of peak tailing.

Step 1: Understand the Analyte's Chemistry

The structure of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is key to understanding its chromatographic behavior.[10]

  • Piperidine Nitrogen: This is a basic functional group (a secondary amine within a ring) with an estimated pKa around 8-9. At pH values below its pKa, it will be protonated (positively charged).

  • Carboxylic Acid: This is an acidic functional group with an estimated pKa around 3-4. At pH values above its pKa, it will be deprotonated (negatively charged).

  • Silanol Groups: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface, which are acidic (pKa ~3.5-4.5). At mobile phase pH > 3, these groups become increasingly deprotonated (Si-O⁻) and can strongly interact with the protonated piperidine nitrogen of your analyte, causing peak tailing.[2][4]

This dual nature means that mobile phase pH will be the most critical factor in controlling retention and peak shape.[5][6]

Step 2: Mobile Phase Optimization - The First Line of Defense

Controlling the ionization state of both the analyte and the column's stationary phase is paramount. The goal is to ensure a single, consistent interaction mechanism.

Operating at a pH far from the analyte's pKa is crucial to avoid having mixed ionic species, which can cause peak distortion.[2][6]

  • Low pH (e.g., pH 2.5 - 3.0): This is the most common and effective strategy for basic compounds.[1][3]

    • Mechanism: At low pH, the piperidine nitrogen is fully protonated (+), the carboxylic acid is fully protonated (neutral), and most importantly, the residual silanol groups on the column are also protonated (neutral Si-OH).[1][11] This minimizes the strong ionic secondary interaction, leading to a much sharper, more symmetrical peak.[1][4]

  • High pH (e.g., pH 8.0 - 10.0): This is an alternative strategy.

    • Mechanism: At high pH, the piperidine nitrogen is neutral, and the carboxylic acid is deprotonated (-). This approach also avoids the problematic interaction with silanols. However, it requires a pH-stable column, as traditional silica can dissolve at high pH.[6][12]

A buffer is essential to control and maintain the mobile phase pH.[3][5]

  • Choice of Buffer: For low pH work, phosphate or formate buffers are excellent choices. For example, 20-50 mM potassium phosphate adjusted to pH 2.5 is a robust starting point.

  • Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes improve peak shape by masking residual silanol sites.[13][14]

Experimental Protocol: Mobile Phase pH Screening
  • Prepare Stock Buffers: Prepare 50 mM stock solutions of potassium phosphate monobasic and phosphoric acid.

  • Create Mobile Phases: Prepare three aqueous mobile phase portions (A1, A2, A3) by mixing the stock solutions to achieve target pH values of 2.5, 3.0, and 7.0. Use a calibrated pH meter.

  • Set Chromatographic Conditions:

    • Column: A standard, high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • Analyze and Compare: Inject the analyte standard using each of the three mobile phases. Compare the peak asymmetry factor for each run. It is highly probable that the peak shape will be significantly better at pH 2.5 or 3.0.

pH of Aqueous PhaseExpected Analyte ChargeExpected Silanol ChargeExpected Peak Shape
pH 2.5 Net PositiveNeutralGood / Symmetrical
pH 7.0 Zwitterionic/Net NegativeNegativePoor / Tailing
Step 3: Stationary Phase (Column) Selection

If mobile phase optimization does not fully resolve the tailing, the column chemistry is the next variable to address. The primary cause of tailing is the interaction between basic compounds and active silanol groups.[9][15][16]

  • High-Purity, End-Capped C18 Columns: Modern columns are made with high-purity silica (Type B) which has fewer metal impurities that increase silanol acidity.[4][17] They are also "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[1][3][4] This should be your default choice.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide) embedded in the C18 chain.[2][15] This polar group helps to "shield" the analyte from residual silanols, improving peak shape for basic compounds without requiring high buffer concentrations.

  • pH-Stable Columns (Hybrid or Polymer-Based): If you need to work at high pH, a standard silica column is unsuitable.[6] Columns with hybrid particle technology (e.g., Waters BEH) or polymer-based columns are stable across a wide pH range (e.g., pH 1-12) and are an excellent choice for this alternative strategy.[7][12][18]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps for diagnosing and resolving peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed AllPeaksTail Do ALL peaks tail? Start->AllPeaksTail CheckSystem Check for System Issues (Extra-Column Volume, Leaks) FixSystem Remedy System (Check fittings, use narrower/shorter tubing) CheckSystem->FixSystem AllPeaksTail->CheckSystem Yes MobilePhase Optimize Mobile Phase AllPeaksTail->MobilePhase No LowpH Test Low pH (e.g., pH 2.5-3.0) MobilePhase->LowpH Buffer Adjust Buffer (Type and Concentration) LowpH->Buffer Success Problem Solved Buffer->Success Peak Shape Acceptable Column Select Alternative Column Buffer->Column Tailing Persists Endcapped Use High-Purity, End-Capped Column Column->Endcapped PolarEmbedded Try Polar-Embedded Phase Column->PolarEmbedded HighpHCol Use High pH-Stable Column with High pH MP Column->HighpHCol Endcapped->Success PolarEmbedded->Success HighpHCol->Success

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Visualizing the Mechanism of Silanol Interaction

This diagram illustrates the key chemical interaction responsible for peak tailing with this analyte.

Silanol_Interaction cluster_column Silica Surface (pH > 4) cluster_analyte Analyte (pH < 8) Silanol { Si-O⁻ | Negatively Charged Silanol Group} Interaction Strong Ionic Interaction (Secondary Retention) Silanol:f0->Interaction Analyte { Piperidine-N⁺H₂ | Positively Charged Nitrogen} Analyte:f0->Interaction Result Peak Tailing Interaction->Result

Caption: The ionic interaction causing peak tailing.

Part 3: Advanced Troubleshooting & System Checks

If the problem persists after optimizing mobile phase and column chemistry, consider these less common causes.

  • Column Contamination or Degradation: Strongly retained impurities from previous samples can create active sites on the column.[9][19] Try flushing the column according to the manufacturer's instructions or replace it if it's old.

  • Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[9][19] To check this, inject a sample that is 10-fold more dilute. If the peak shape improves, mass overload was a contributing factor.

  • Metal Chelation: The analyte might be interacting with trace metals in the HPLC system (e.g., stainless steel frits). Adding a weak chelating agent like EDTA (0.1 mM) to the mobile phase can sometimes resolve this.[13][20]

  • Column Void: A void or channel in the column packing bed can cause peak distortion.[1][3] This often happens with older columns or from pressure shocks. Reversing and flushing the column (if the manufacturer allows) can sometimes help, but replacement is usually necessary.[1]

By methodically addressing these potential issues, starting with the most probable chemical interactions, you can efficiently diagnose and resolve peak tailing, leading to robust and reliable analytical results.

References

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • [3]Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek Resource Hub. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

  • Horvath, A., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • HPLC Column Selection. (2020, November 12). LCGC International. Retrieved from [Link]

  • Wiczling, P., et al. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Retrieved from [Link]

  • Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. Retrieved from [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. Retrieved from [Link]

  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 28). LCGC International. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Welch Materials, Inc. Retrieved from [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). International Labmate. Retrieved from [Link]

  • 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • 1-(6-Chloro-pyrimidin-4-yl)-piperidine-3-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Chromatography Forum. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the transition-metal-catalyzed cross-coupling of 1-(6-Chloropyridazin-3-yl)piperidine-3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the transition-metal-catalyzed cross-coupling of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid .

This specific substrate presents a unique trifecta of synthetic challenges: an electron-donating amino group that deactivates the adjacent C-Cl bond, coordinating pyridazine nitrogens that can poison palladium catalysts, and a free carboxylic acid that disrupts standard base stoichiometry and product isolation. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your workflows.

Mechanistic Context & Troubleshooting FAQs

Understanding the causality behind reaction failures is critical for optimizing cross-coupling with this substrate. The presence of the piperidine nitrogen at the 3-position donates electron density into the pyridazine ring, making the C6-Cl bond less electrophilic than standard dichloropyridazines 1. Furthermore, the free carboxylic acid necessitates specialized conditions to prevent the stalling of the catalytic cycle 2.

Q: Why am I observing high recovery of starting material and little to no product formation? A: This is typically caused by base depletion . In a standard Suzuki-Miyaura coupling, 2 equivalents of base are used to facilitate transmetalation. However, the free carboxylic acid on the piperidine ring immediately consumes 1 equivalent of base to form a carboxylate salt. If you only use 2 equivalents, insufficient base remains to form the active boronate complex, stalling the reaction. Solution: Increase the base loading to 3.5–4.0 equivalents (e.g., K₃PO₄ or Na₂CO₃) 3.

Q: My LC-MS shows excellent conversion, but I lose all my product during the aqueous workup. Where is it? A: Your product is trapped in the aqueous layer. Under the basic conditions of the reaction (pH > 9), the product exists as a highly water-soluble carboxylate salt. Standard extraction with ethyl acetate will only extract organic impurities (like triphenylphosphine oxide and homocoupled boronic acid), leaving your product behind. Solution: Implement an isoelectric acid-base workup (detailed in the protocol below).

Q: I am seeing significant protodehalogenation (reduction of C-Cl to C-H). How do I suppress this? A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd-complex to undergo reduction. This often happens if the carboxylate salt of your starting material is insoluble in the reaction medium. Solution: Switch to a biphasic solvent system like 1,4-Dioxane/H₂O (4:1) . The water ensures the carboxylate salt and inorganic base remain fully dissolved, accelerating transmetalation 4.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-dppf) OA Oxidative Addition (C-Cl Cleavage) Pd0->OA Ar-Cl Substrate Poison Catalyst Poisoning (Pyridazine N-Coordination) Pd0->Poison Off-cycle pathway TM Transmetalation (Boronate Complex) OA->TM Ar-B(OH)2 + Base Acid Base Depletion (Free -COOH Neutralization) OA->Acid If Base < 2 eq RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Cross-Coupled Product

Suzuki-Miyaura catalytic cycle highlighting substrate-specific failure modes.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields for the Suzuki-Miyaura coupling of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid with standard arylboronic acids.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene110< 10%Base depletion by free acid; incomplete conversion.
2Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.5)1,4-Dioxane (Anhydrous)9015%Poor solubility of the zwitterionic carboxylate intermediate.
3Pd₂(dba)₃ / XPhosCs₂CO₃ (3.5)DMF / H₂O (4:1)10078%Good conversion, but difficult solvent removal during workup.
4 Pd(dppf)Cl₂ (5 mol%) K₃PO₄ (3.5) 1,4-Dioxane / H₂O (4:1) 90 85% Optimal transmetalation; biphasic system aids solubility.

Validated Experimental Protocol

This self-validating protocol utilizes the optimized conditions from Entry 4. It is specifically designed to handle the free carboxylic acid moiety without requiring prior esterification.

Phase 1: Reaction Setup & Execution
  • Reagent Charging: To a clean, oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Self-Validation Check: Ensure the catalyst is a vibrant red/orange powder. A brown/black color indicates premature oxidation to inactive Pd black.

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in a pre-degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 ratio, yielding a 0.2 M concentration with respect to the chloride).

  • Heating: Replace the septum with a Teflon screw cap under positive inert gas flow. Heat the vigorously stirring biphasic mixture at 90 °C for 12–16 hours.

Phase 2: Isoelectric Workup & Isolation

Because the product contains a free carboxylic acid, standard organic extraction will fail. Follow this specific sequence:

  • Initial Wash (Impurity Removal): Cool the reaction to room temperature. Dilute the mixture with H₂O (10 mL) and Ethyl Acetate (EtOAc, 10 mL). Stir for 5 minutes, then transfer to a separatory funnel.

  • Phase Separation: Separate the layers. Discard the organic (EtOAc) layer. Causality: The basic aqueous layer (pH ~10) retains your product as a water-soluble potassium carboxylate salt. The discarded organic layer removes the dppf ligand, Pd byproducts, and homocoupled boronic acid.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the pH reaches 3.0–4.0 .

    • Self-Validation Check: Verify the pH using broad-range indicator paper. At pH 3-4, the carboxylic acid is fully protonated, neutralizing the molecule and drastically reducing its water solubility. You should observe the solution become cloudy or form a precipitate.

  • Product Extraction: Extract the acidified aqueous layer with a highly polar organic mixture (e.g., 10% Methanol in Dichloromethane, 3 x 15 mL).

  • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure cross-coupled product.

WorkupStrategy Crude Crude Reaction Mixture (Basic pH > 9) Sep1 Phase Separation (H2O / EtOAc) Crude->Sep1 Org1 Organic Phase (Discard: Ligand, Homocoupled Byproducts) Sep1->Org1 Aq1 Aqueous Phase (Contains Product as Carboxylate) Sep1->Aq1 Acidify Acidify to pH 3-4 (1M HCl) Aq1->Acidify Extract Extract with 10% MeOH/DCM Acidify->Extract Org2 Organic Phase (Contains Free Acid Product) Extract->Org2

Isoelectric workup workflow for isolating the free carboxylic acid product.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines Journal of Organic Chemistry / Thieme Connect
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles The Journal of Organic Chemistry - ACS Public
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine BenchChem Technical Resources
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines Royal Society of Chemistry (RSC)

Sources

Troubleshooting

Preventing degradation of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid during long-term storage

Technical Support Center: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid A Guide to Ensuring Long-Term Stability Frequently Asked Questions (FAQs) Q1: What are the primary environmental factors that can cause the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

A Guide to Ensuring Long-Term Stability

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid?

A1: The primary factors are exposure to moisture (hydrolysis), elevated temperatures, light (photodegradation), and oxygen (oxidation).[1][2] The molecule possesses several reactive sites susceptible to these conditions. The chloropyridazine ring, for instance, can be susceptible to nucleophilic substitution, potentially initiated by hydrolysis.[3][4] The carboxylic acid group can also participate in degradation reactions.[5][6]

Q2: What are the visual or physical signs that my sample of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid may have degraded?

A2: A noticeable change in color, such as from a white or off-white powder to yellow or brown, is a strong indicator of degradation.[1] Other signs include a change in texture, clumping (which may suggest moisture absorption), or a decrease in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect instability.

Q3: What are the optimal storage conditions for ensuring the long-term stability of this compound?

A3: To minimize degradation, 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid should be stored in a cool, dark, and dry environment. The recommended conditions are:

  • Temperature: 2-8°C or frozen at -20°C for maximum longevity.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Container: A tightly sealed, opaque container to protect from moisture and light.

Q4: I've observed unexpected results in my experiments. Could degradation of my 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid be the cause?

A4: Yes, inconsistent or unexpected experimental outcomes are a common consequence of compound degradation.[1] Degradation reduces the effective concentration of the active compound and can introduce new, reactive impurities that may interfere with your assay. If you suspect degradation, it is crucial to verify the purity of your material.

Troubleshooting Guides

Issue 1: Verifying the Purity and Integrity of a Stored Sample

If you suspect that your sample of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid has degraded, a systematic analytical approach is necessary to confirm its purity.

Underlying Cause: Degradation can be subtle and may not always present with visual cues. Analytical techniques provide definitive evidence of chemical changes.

Troubleshooting Workflow:

Caption: Workflow for verifying sample purity.

Step-by-Step Protocol: Purity Assessment via HPLC

  • Prepare a Standard Solution: Accurately weigh and dissolve a reference standard of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid in a suitable HPLC-grade solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Prepare the Sample Solution: Prepare a solution of your stored sample at the same concentration as the standard solution.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the parent compound from potential degradation products.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.

  • Data Analysis: Compare the chromatogram of your sample to that of the reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate the presence of degradation products.[7][8]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm

Table 1: Example HPLC Method Parameters

Issue 2: Investigating Potential Degradation Pathways Through Forced Degradation Studies

Understanding how a molecule degrades is critical for developing stable formulations and establishing appropriate storage conditions. Forced degradation (or stress testing) studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[8][9][10]

Underlying Cause: By subjecting the compound to harsh conditions, we can predict its long-term stability and develop analytical methods that are "stability-indicating," meaning they can separate and quantify the active ingredient from its degradation products.[11][12]

Forced Degradation Workflow:

Caption: Forced degradation study workflow.

Step-by-Step Protocol: Forced Degradation Study

  • Prepare a Stock Solution: Create a stock solution of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid in a suitable solvent.

  • Apply Stress Conditions:

    • Acidic/Basic Hydrolysis: Treat aliquots of the stock solution with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat at an elevated temperature (e.g., 60-80°C) for a set period.

    • Oxidation: Treat an aliquot with an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid or solution sample to high heat (e.g., 80°C).

    • Photodegradation: Expose a solution to UV and/or visible light.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample, by a stability-indicating method, such as LC-MS.[7]

  • Data Interpretation: Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns. This information helps in proposing the degradation pathways.[13]

Stress ConditionPotential Degradation Pathway
Acid/Base Hydrolysis Hydrolysis of the chloro group on the pyridazine ring to a hydroxyl group.
Oxidation N-oxidation of the piperidine or pyridazine nitrogens.
Photolysis Cleavage of the C-Cl bond, potentially leading to radical-mediated reactions.[4]
Thermal Decarboxylation of the carboxylic acid group.

Table 2: Potential Degradation Pathways under Stress Conditions

Preventative Measures and Best Practices

To ensure the long-term integrity of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, adhere to the following best practices:

  • Procurement and Initial Assessment: Upon receiving a new batch, perform an initial purity assessment to establish a baseline.

  • Aliquotting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use quantities. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture and oxygen for the bulk of the material.

  • Inert Atmosphere: When aliquoting, blanket the vials with an inert gas like argon or nitrogen before sealing.

  • Desiccation: Store containers within a desiccator to provide an additional layer of protection against moisture.

  • Solution Stability: If you need to store the compound in solution, conduct a preliminary stability study in your chosen solvent. Prepare solutions fresh whenever possible.[1]

  • Documentation: Maintain a detailed log for each batch, including the date of receipt, storage conditions, and any analytical data.

By implementing these proactive measures and utilizing the troubleshooting guides provided, researchers can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of their experimental results.

References

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Pharmaceutical Stability Testing. Emery Pharma. [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

  • Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. PubMed. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • UV-activated persulfate oxidation of sulfamethoxypyridazine: Kinetics, degradation pathways and impact on DBP formation during subsequent chlorination. ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. [Link]

  • Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. ResearchGate. [Link]

  • Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. PMC. [Link]

  • (PDF) Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • 6-Chloropyridazine-3-carboxylic acid. Chemsrc. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of hindered pharmaceutical building block synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of hindered pharmaceutical building block synthesis. The amidation of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a notorious bottleneck in drug development.

System Overview & Causality: The structural topology of this molecule presents a formidable synthetic challenge. The piperidine ring's chair conformation places the C3-carboxylic acid in a sterically demanding environment, which is severely exacerbated by the bulky 6-chloropyridazin-3-yl group at the N1 position. When attempting amidation, incoming amines face significant steric clash, physically obstructing their approach along the Bürgi-Dunitz trajectory (~107°). This obstruction increases the activation energy barrier, leading to stalled reactions, low yields, or competing side reactions such as oxazolone-driven epimerization or N-acylurea formation[1].

Below is our comprehensive troubleshooting guide, decision matrix, and self-validating protocols to help you overcome these barriers.

Part 1: Diagnostic FAQs

Q1: My amidation with standard EDC/HOBt is stalling at <20% conversion. Should I just add more reagent and heat the reaction? A1: No. Heating a stalled EDC/HOBt reaction with this specific sterically hindered substrate usually promotes the transient O-acylisourea intermediate to undergo a detrimental [1,3]-sigmatropic rearrangement into an inactive, highly stable N-acylurea[1]. Instead of forcing a thermally driven reaction, you must lower the activation barrier by switching to a more reactive coupling agent. Uronium/aminium salts like HATU or COMU generate highly reactive OAt or Oxyma esters that undergo aminolysis significantly faster than standard OBt esters[2].

Q2: I switched to HATU to improve yield, but LC-MS indicates significant epimerization at the C3 position of the piperidine ring. How do I retain stereochemical integrity? A2: Epimerization in hindered piperidine-3-carboxylic acids occurs when the highly activated ester forms an oxazolone intermediate[3]. Strong, bulky bases like DIPEA (aqueous pKa ~10.1) can easily deprotonate the alpha-carbon of this oxazolone[4]. To prevent this, swap DIPEA for a weaker, less sterically hindered base such as N-methylmorpholine (NMM, aqueous pKa ~7.38). NMM is basic enough to drive the coupling but minimizes alpha-proton abstraction, thereby preserving your stereocenter[4].

Q3: I am coupling a bulky secondary amine. Even HATU/NMM fails to yield the product. What is the next escalation step? A3: When both the carboxylic acid and the amine are sterically hindered, the bulky benzotriazole-based active ester (from HATU) becomes a liability. You should transition to TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) combined with catalytic OxymaPure. TCFH generates a highly reactive acid chloride in situ, which reacts with Oxyma to form a compact, highly electrophilic ester that easily accommodates bulky amines without the steric penalty of a benzotriazole ring[5].

Part 2: Workflow & Decision Matrix

AmidationTroubleshooting Start Analyze Amine Nucleophile Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Bulky Amine Start->Secondary Standard T3P or EDC/HOBt Base: NMM Primary->Standard Advanced HATU or COMU Base: DIPEA or TMP Secondary->Advanced Check1 Conversion > 80%? Standard->Check1 Check2 Conversion > 80%? Advanced->Check2 Check1->Advanced No Success Proceed to Workup Check1->Success Yes Check2->Success Yes TCFH TCFH / OxymaPure Base: NMI Check2->TCFH No / Stalled AcidChloride Acid Chloride Route (Oxalyl Chloride / DMF) TCFH->AcidChloride Fails

Logical decision matrix for overcoming steric hindrance in piperidine-3-carboxylic acid amidation.

Part 3: Step-by-Step Experimental Protocols

Protocol A: High-Efficiency Coupling using COMU (For Primary/Moderate Secondary Amines)

Causality: COMU incorporates the OxymaPure leaving group, which avoids the HCN release and explosive degradation risks associated with benzotriazoles while providing superior reactivity due to its strong electron-withdrawing nature[3][6].

  • Step 1 (Preparation): In a flame-dried round-bottom flask under nitrogen, dissolve 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Step 2 (Base Addition): Add N-methylmorpholine (NMM) (2.5 equiv, 2.5 mmol) and stir for 5 minutes at 0 °C.

    • Self-Validation: Ensure complete dissolution; a clear solution indicates proper carboxylate salt formation.

  • Step 3 (Activation): Add COMU (1.2 equiv, 1.2 mmol) in one portion. Stir at 0 °C for 15 minutes.

    • Self-Validation: An intense color change (often yellow/orange) indicates the successful formation of the Oxyma active ester.

  • Step 4 (Amine Addition): Add the target amine (1.1 equiv, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Step 5 (Monitoring): Monitor via LC-MS after 2 hours. Look for the disappearance of the active ester mass.

  • Step 6 (Workup): Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: TCFH / Catalytic Oxyma Ligation (For Extreme Steric Hindrance)

Causality: TCFH acts as a potent dehydrating agent to transiently form an acyl chloride, while catalytic Oxyma acts as an acyl transfer agent, preventing the accumulation of unreactive intermediates and accommodating bulky nucleophiles[5].

  • Step 1 (Preparation): Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and the highly hindered amine (1.2 equiv, 1.2 mmol) in anhydrous Acetonitrile (5.0 mL) under an argon atmosphere.

  • Step 2 (Catalyst Addition): Add OxymaPure (0.2 equiv, 0.2 mmol).

  • Step 3 (Base Addition): Add N-Methylimidazole (NMI) (3.0 equiv, 3.0 mmol). Note: NMI acts synergistically as both a base and a nucleophilic catalyst.

  • Step 4 (Coupling): Cool the mixture to 0 °C and add TCFH (1.2 equiv, 1.2 mmol) portion-wise to control the exotherm.

  • Step 5 (Reaction): Stir at room temperature for 12-24 hours.

    • Self-Validation: Monitor via TLC/LC-MS. If the reaction stalls at 50%, spike with an additional 0.5 equiv of TCFH/NMI.

  • Step 6 (Workup): Dilute with DCM, wash with 10% citric acid (to remove NMI), then saturated NaHCO₃. Dry and concentrate for column chromatography.

Part 4: Quantitative Data Presentation

Table 1: Comparative Matrix of Coupling Strategies for Hindered Piperidines

Coupling ReagentActive IntermediateRelative ReactivityEpimerization RiskByproduct Safety ProfileCost Efficiency
EDC/HOBt OBt EsterLowLowModerate (Allergenic)High
T3P Mixed AnhydrideModerateLowHigh (Water soluble)[7]High
HATU OAt EsterHighHigh (if with DIPEA)Low (Explosive risk)Low
COMU Oxyma EsterVery HighModerateHigh (No HCN release)Moderate
TCFH/Oxyma Acyl Chloride / OxymaExtremeModerateHigh (Non-explosive)Moderate

References

  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride | Source: Benchchem |

  • [7] Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 | Source: Organic Process Research & Development - ACS Publications | 7

  • [4] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: ACS Publications | 4

  • [3] Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Source: PMC |3

  • [6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Source: Bachem |6

  • [2] Peptide Coupling Reagents Guide | Source: Sigma-Aldrich |2

  • [1] Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters | Source: ACS Publications | 1

  • [5] General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection | Source: Chemical Communications (RSC Publishing) |5

Sources

Troubleshooting

Technical Support Center: A Guide to Reducing Synthetic Impurities in the Scale-Up of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. The control of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. The control of synthetic impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs) and their intermediates. This document offers a structured approach to troubleshooting common impurity-related challenges, grounded in established chemical principles and process optimization strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and impurity control for this specific molecule.

Q1: What is the principal synthetic route for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid?

The most direct and industrially common route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 3,6-dichloropyridazine with piperidine-3-carboxylic acid (or its ester form, followed by hydrolysis). A base is required to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the critical process parameters (CPPs) that must be controlled during the SNAr reaction?

Four parameters are critical for controlling the reaction pathway and minimizing impurity formation:

  • Stoichiometry: The molar ratio of the nucleophile (piperidine-3-carboxylic acid) to the electrophile (3,6-dichloropyridazine) is the most critical factor for controlling the formation of the di-substituted byproduct.

  • Temperature: The reaction temperature directly influences the rate of both the desired reaction and competing side reactions. Exothermic events must be managed carefully during scale-up.

  • Base Selection and Stoichiometry: The choice of base (e.g., K₂CO₃, DIPEA) and its amount affects reaction kinetics and the solubility of intermediates. An insufficient amount of base can stall the reaction, while certain organic bases can introduce their own set of impurities.

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are typically used to facilitate the SNAr reaction. The choice of solvent impacts reaction rate, solubility of materials, and downstream purification efforts.

Q3: What is the most common and challenging process-related impurity to control during scale-up?

The most significant impurity is the di-substituted byproduct , where both chlorine atoms on the pyridazine ring are displaced by piperidine-3-carboxylic acid. Its full name is 1,1'-(pyridazine-3,6-diyl)bis(piperidine-3-carboxylic acid) .

Q4: Why is the di-substituted byproduct particularly problematic?

This impurity is challenging for two primary reasons:

  • Similar Physicochemical Properties: It has a similar polarity and structural backbone to the desired product, making its removal by standard techniques like crystallization or simple extraction difficult.

  • Impact on Yield: Its formation represents a two-fold loss of the piperidine starting material and a one-fold loss of the dichloropyridazine starting material, significantly impacting process yield and cost-effectiveness.

Section 2: Troubleshooting Guide for Impurity Reduction

This guide provides a structured approach to diagnosing and resolving specific impurity issues encountered during scale-up.

Issue 1: High Levels of Unreacted 3,6-Dichloropyridazine in the Crude Product
  • Probable Cause A: Insufficient Reaction Time or Temperature.

    • Causality: The reaction may not have reached completion. On a larger scale, heat transfer is less efficient, and the internal temperature of the reactor may not have reached the target setpoint for a sufficient duration.

    • Solution:

      • Implement in-process controls (IPCs) using HPLC to monitor the disappearance of starting materials.

      • Ensure the reactor's heating system is calibrated and capable of maintaining the target temperature uniformly.

      • Extend the reaction time at the target temperature, taking samples every 1-2 hours to track progress until the starting material is consumed to the target level (e.g., <1.0%).

  • Probable Cause B: Ineffective Base or Insufficient Stoichiometry.

    • Causality: The reaction generates HCl, which protonates the piperidine nitrogen, rendering it non-nucleophilic. If the base is not present in sufficient quantity or is not effective at scavenging the acid, the reaction will stop prematurely.

    • Solution:

      • Use at least 2.0 equivalents of a suitable base (e.g., K₂CO₃) to neutralize the generated HCl and deprotonate the carboxylic acid, which can improve solubility and reactivity.

      • Ensure the base is of appropriate particle size and that agitation is sufficient to maintain a well-mixed slurry, preventing localized pH drops.

Issue 2: Excessive Formation of the Di-substituted Byproduct (>2.0%)
  • Probable Cause A: Incorrect Stoichiometry or Poor Control of Nucleophile Addition.

    • Causality: The second substitution reaction is generally slower than the first due to the deactivating effect of the first substituent. However, an excess of the nucleophile or localized high concentrations can drive the formation of the di-substituted product.

    • Solution:

      • Carefully control the stoichiometry. Use a slight excess of the piperidine-3-carboxylic acid (e.g., 1.05 equivalents) but avoid a large excess.

      • During scale-up, add the nucleophile solution sub-surface and slowly over time to the heated solution of 3,6-dichloropyridazine. This avoids localized concentration spikes.

  • Probable Cause B: High Reaction Temperature.

    • Causality: Higher thermal energy can overcome the activation barrier for the second substitution, increasing its rate relative to the desired mono-substitution.

    • Solution:

      • Establish a clear temperature ceiling for the reaction (e.g., 80-90 °C, depending on the solvent).

      • Monitor the internal temperature closely, especially during the addition of reagents, to control any exotherms.

Workflow for Troubleshooting Di-Substitution Impurity

G start Di-substituted Impurity > 2.0%? check_stoich Verify Stoichiometry of Piperidine Derivative start->check_stoich stoich_ok Ratio is 1.0-1.1 eq? check_stoich->stoich_ok check_addition Review Nucleophile Addition Protocol addition_ok Slow, controlled addition? check_addition->addition_ok check_temp Analyze Temperature Profile of Reaction temp_ok Temp within spec? check_temp->temp_ok stoich_ok->check_addition Yes adjust_stoich Action: Correct Stoichiometry to 1.05 eq. stoich_ok->adjust_stoich No addition_ok->check_temp Yes adjust_addition Action: Implement slow, sub-surface addition. addition_ok->adjust_addition No adjust_temp Action: Lower reaction temp and control exotherm. temp_ok->adjust_temp No end_node Impurity Controlled temp_ok->end_node Yes adjust_stoich->end_node adjust_addition->end_node adjust_temp->end_node

Caption: Troubleshooting decision tree for di-substitution impurity.

Issue 3: Final Product Has Poor Color or Contains Dark Particulates
  • Probable Cause: Thermal Degradation or Metal Contamination.

    • Causality: Heterocyclic compounds can be sensitive to prolonged exposure to high temperatures, leading to the formation of colored degradation products. Additionally, trace transition metals from the reactor can catalyze decomposition or form colored complexes.[1]

    • Solution:

      • Minimize the time the reaction mixture is held at high temperatures.

      • Consider running the reaction under an inert (N₂) atmosphere to prevent oxidation.

      • After the reaction, perform a filtration of the cooled solution through a pad of celite to remove particulates.

      • A charcoal treatment of the product solution before crystallization can effectively remove many colored impurities.

      • Ensure proper reactor cleaning protocols are in place to avoid cross-contamination with metals like iron or copper.

Section 3: Key Experimental & Analytical Protocols

These protocols are provided as a starting point and should be adapted and validated for your specific equipment and scale.

Protocol 1: Optimized Synthesis Protocol (Illustrative Example)
  • Charging: To a clean, dry, and inerted reactor, charge 3,6-dichloropyridazine (1.0 eq) and a suitable solvent like DMSO (5-10 volumes). Begin agitation.

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.2 eq).

  • Heating: Heat the mixture to the target temperature (e.g., 85 °C).

  • Nucleophile Addition: In a separate vessel, dissolve piperidine-3-carboxylic acid (1.05 eq) in DMSO. Add this solution to the reactor slowly over 1-2 hours, carefully monitoring the internal temperature.

  • Reaction: Maintain the batch at 85 °C and monitor by HPLC until <1.0% of the 3,6-dichloropyridazine remains.

  • Workup: Cool the reaction mixture. Add water and an immiscible organic solvent (e.g., 2-MeTHF). Adjust the pH of the aqueous layer to ~3-4 with HCl. This protonates the product, keeping it in the aqueous layer while unreacted starting material partitions into the organic layer. Separate the layers.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 6-7) to induce crystallization.

  • Filtration & Drying: Filter the resulting solid, wash with water and then a non-polar solvent (e.g., heptane), and dry under vacuum.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Piperidine-3-carboxylic acid (early), desired product, 3,6-dichloropyridazine, di-substituted byproduct (late). This method should be validated for your specific impurity profile.[2]

Section 4: Data Summary & Visualization

Table 1: Common Impurities and Control Strategies
Impurity NameStructureTypical SourceControl Strategy
3,6-DichloropyridazineCl-C₄H₂N₂-ClUnreacted starting materialEnsure complete reaction via IPC monitoring; adjust time/temp.
Piperidine-3-carboxylic acidC₆H₁₁NO₂Unreacted starting materialControl stoichiometry; remove during acidic workup.
Di-substituted ByproductC₁₇H₂₂N₄O₄Reaction of 2 eq. of nucleophileControl stoichiometry (1.05 eq nucleophile); slow addition; control temperature.
6-Chloro-3-hydroxypyridazineC₄H₃ClN₂OHydrolysis of starting materialUse dry solvents and run under an inert atmosphere.
General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Final Purification charge_sm Charge 3,6-Dichloropyridazine, Base, & Solvent heat Heat to 85°C charge_sm->heat add_nuc Slowly Add Piperidine Derivative Solution heat->add_nuc react Hold & Monitor by HPLC (IPC) add_nuc->react cool Cool & Quench with Water react->cool ph_adjust1 pH Adjust to ~3-4 (Acidic Extraction) cool->ph_adjust1 ph_adjust2 pH Adjust to ~6-7 (Crystallization) ph_adjust1->ph_adjust2 filtrate Filter & Wash Solid ph_adjust2->filtrate recrystal Recrystallization (e.g., from Ethanol/Water) filtrate->recrystal dry Dry Under Vacuum recrystal->dry final_product final_product dry->final_product Final Product (QC Analysis)

Caption: General workflow from synthesis to final product.

References

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020).
  • Gotti, C., Zoli, M., D'Amico, M., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

  • Zuno-Floriano, F., Reyes-Punongbayan, R., & Hengel, M. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry. [Link]

  • Bolea, V., et al. (2022). Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. Molecules, 27(3), 850. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid and Piperidine-4-carboxylic Acid Derivatives in CNS Drug Discovery

Introduction In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential scaffold, a privileged structure whose conformational rigidity and synthetic tractability have made it a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential scaffold, a privileged structure whose conformational rigidity and synthetic tractability have made it a cornerstone of modern drug design.[1] However, the functionalization of this core, particularly the placement of key pharmacophoric elements, can dramatically alter its biological profile. This guide provides an in-depth comparison of two classes of piperidine-based compounds, distinguished primarily by the isomeric placement of a carboxylic acid group: the 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid scaffold and the broader class of piperidine-4-carboxylic acid derivatives.

The central thesis of this comparison is that the seemingly subtle shift of a single functional group from the 3- to the 4-position of the piperidine ring creates a fundamental divergence in biological mechanism, steering the molecule's activity from neurotransmitter reuptake inhibition to direct receptor agonism. We will explore the causality behind this divergence, from synthetic strategy to the nuanced interactions within the GABAergic synapse, providing researchers with the foundational insights needed to select and design scaffolds for specific neurological targets.

Structural and Physicochemical Analysis

The two scaffolds present distinct electronic and topological features. The first, 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid , marries the established GABA uptake inhibitor (GATi) pharmacophore of piperidine-3-carboxylic acid (nipecotic acid) with an electron-deficient, aromatic N-substituent. The second, exemplified by its parent piperidine-4-carboxylic acid (isonipecotic acid), serves as a foundational building block for a diverse range of derivatives.[2]

The introduction of the 6-chloropyridazine moiety has a profound impact. The pyridazine ring is π-deficient and possesses two sp2-hybridized nitrogen atoms that act as hydrogen bond acceptors, influencing solubility and target engagement.[3] Its electron-withdrawing nature decreases the basicity of the piperidine nitrogen compared to simple N-alkyl derivatives, which can affect pharmacokinetic properties and off-target liability. The positional isomerism of the carboxylic acid group is the most critical determinant of their primary biological target, a concept we will explore in detail.

Table 1: Comparative Physicochemical Properties

Property1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acidPiperidine-4-carboxylic acid (Isonipecotic Acid)
Structure
Molecular Formula C₁₀H₁₂ClN₃O₂C₆H₁₁NO₂
Molecular Weight 245.67 g/mol 129.16 g/mol
Predicted LogP 0.85 (Estimated)-0.08[4]
pKa (Piperidine N) ~8-9 (Estimated)10.72[4]
pKa (Carboxylic Acid) ~3.5-4.0 (Estimated)3.73[4]

Note: Properties for 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid are estimated based on computational models and analysis of its constituent fragments, as experimental data is not widely available.

Synthetic Strategies: A Divergence in Approach

The synthesis of these two classes reflects their structural differences. The pyridazine derivative requires a key nucleophilic aromatic substitution (SNAr) step, while derivatives of piperidine-4-carboxylic acid are typically built out from the core scaffold via N-functionalization.

Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

The logical and most common approach to this target involves the coupling of piperidine-3-carboxylic acid (nipecotic acid), protected as an ester, with 3,6-dichloropyridazine. The SNAr reaction is facilitated by the electron-deficient nature of the pyridazine ring.[5] The chlorine atom at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 3-position. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

cluster_0 Synthetic Workflow: Pyridazine Derivative A Ethyl Nipecotate C Ethyl 1-(6-chloropyridazin- 3-yl)piperidine-3-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 3,6-Dichloropyridazine B->C D 1-(6-Chloropyridazin-3-yl) piperidine-3-carboxylic acid C->D Hydrolysis (e.g., LiOH) THF/H2O

Synthetic approach for the pyridazine-piperidine scaffold.
Synthesis of Piperidine-4-carboxylic Acid Derivatives

This class of molecules is typically synthesized by modifying the parent isonipecotic acid. The piperidine nitrogen serves as a versatile handle for introducing a wide array of substituents through common reactions like reductive amination, acylation, or alkylation, allowing for the generation of large chemical libraries for screening.

cluster_1 Synthetic Workflow: Piperidine-4-COOH Derivatives E Piperidine-4-carboxylic Acid (or Ester) H N-Substituted Derivative (via Reductive Amination) E->H Na(OAc)3BH I N-Acyl Derivative E->I Base (e.g., Et3N) F Aldehyde/Ketone F->H G Acyl Chloride/Anhydride G->I

General functionalization of the piperidine-4-carboxylic acid scaffold.

Comparative Biological Activity: Targeting the GABAergic Synapse

The primary pharmacological distinction between these two scaffolds lies in their interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. This difference is a direct consequence of the carboxylic acid's position.

The GABAergic Synapse: Two Distinct Molecular Targets

GABAergic signaling is tightly regulated by the concentration of GABA in the synaptic cleft. This concentration is controlled by two key protein families:

  • GABA Transporters (GATs): Located on presynaptic neurons and surrounding glial cells, these transporters actively remove GABA from the synaptic cleft, terminating its signal.[6]

  • GABAA Receptors: These are postsynaptic ligand-gated ion channels. When GABA binds, they open to allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting a new action potential.[6]

Piperidine-3-carboxylic acid (nipecotic acid) mimics the folded conformation of GABA that is recognized by GATs, making its derivatives potent GABA uptake inhibitors .[7] In contrast, piperidine-4-carboxylic acid (isonipecotic acid) mimics the more extended conformation of GABA that binds to the GABAA receptor , making its derivatives direct GABAA receptor agonists .[8][9]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GAT GABA Transporter (GAT) Target for Piperidine- 3-COOH Derivatives Vesicle GABA Vesicle SynapticCleft Synaptic Cleft (GABA) Vesicle->SynapticCleft Release GABA_A GABAA Receptor Target for Piperidine- 4-COOH Derivatives SynapticCleft->GAT Reuptake SynapticCleft->GABA_A Binds & Activates

Sources

Comparative

Validation of LC-MS/MS Methods for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid Quantification: A Comparative Guide

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the robust quantification of critical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is para...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the robust quantification of critical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is paramount. 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (CAS No: 893755-57-2)[1] is a highly polar, amphoteric compound characterized by a basic pyridazine-piperidine axis and an acidic carboxylic acid moiety.

This guide provides an objective, data-driven comparison of analytical platforms and sample preparation methodologies for quantifying this compound in rat plasma. Designed for bioanalytical scientists, this document outlines a self-validating protocol engineered to meet the stringent criteria set forth by the [2] and the [3].

Analyte Profiling & Mechanistic Rationale

To design an optimal LC-MS/MS method, we must first deconstruct the physicochemical properties of the analyte:

  • Ionization Dynamics: The basic nitrogen atoms within the pyridazine ring readily accept protons in acidic environments. Consequently, Electrospray Ionization in positive mode (ESI+) is highly efficient, yielding an abundant precursor ion [M+H]+ at m/z 242.1.

  • Fragmentation Pathway: Under Collision-Induced Dissociation (CID) with argon gas, the molecule undergoes a predictable and highly stable neutral loss of the carboxylic acid group (-COOH, 45 Da), generating a dominant product ion at m/z 197.1.

  • Chromatographic Behavior: Due to its high polarity and amphoteric nature (pKa ~4.5 for the carboxylic acid), standard C18 columns often yield poor retention. A polar-embedded or high-strength silica (HSS) T3 column is required to prevent early elution in the void volume.

Platform Comparison: QqQ vs. HRMS

While High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) is invaluable for metabolite identification, Triple Quadrupole (QqQ) mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for targeted pharmacokinetic (PK) quantification.

Table 1: MS Platform Performance Comparison for Targeted PK Analysis

Analytical FeatureTriple Quadrupole (QqQ) MRMQ-TOF (HRMS) PRM / Full Scan
Primary Utility Targeted absolute quantification (PK)Metabolite ID, untargeted screening
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Sensitivity (LLOQ) Ultra-high (1.0 ng/mL range)Moderate (10-50 ng/mL range)
Selectivity High (Precursor/Product ion pair)Very High (Exact mass tracking)
Regulatory Precedent Industry standard for FDA/EMA submissionsEmerging, requires complex validation

Conclusion: QqQ is selected for this protocol due to its superior linear dynamic range, which is critical for capturing both the Cmax​ and the terminal elimination phase of the compound in a single analytical run.

Sample Preparation: Evaluating Extraction Alternatives

The presence of endogenous phospholipids in plasma causes severe ion suppression in ESI+. We evaluated three sample preparation strategies to isolate 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid.

  • Protein Precipitation (PPT): While rapid, adding acetonitrile (3:1 v/v) fails to remove phospholipids. The amphoteric analyte co-elutes with these matrix components, leading to >40% ion suppression.

  • Liquid-Liquid Extraction (LLE): Using acidified ethyl acetate attempts to drive the analyte into the organic phase. However, the basic pyridazine nitrogens become protonated and highly polar at low pH, trapping the analyte in the aqueous layer and resulting in poor recovery (<40%).

  • Mixed-Mode Anion Exchange (MAX) SPE: This is the optimal choice. By adjusting the plasma to pH 7.0, the carboxylic acid is deprotonated (anion). The analyte binds strongly to the quaternary amine of the MAX sorbent. Aggressive washing with 5% ammonium hydroxide in methanol removes neutral and basic interferences. Elution with 2% formic acid neutralizes the carboxylate, releasing the ultra-clean analyte.

SamplePrep cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Mixed-Mode Anion Exchange (MAX) SPE Sample Plasma Sample (pH adjusted to 7.0) PPT_Step Acetonitrile (3:1 v/v) Sample->PPT_Step LLE_Step Acidified EtOAc Sample->LLE_Step SPE_Load Load: Analyte binds via Carboxylate Anion Sample->SPE_Load PPT_Result High Phospholipid Ion Suppression PPT_Step->PPT_Result LLE_Result Poor Recovery Due to Protonation LLE_Step->LLE_Result SPE_Wash Wash: 5% NH4OH in MeOH (Removes Neutrals/Bases) SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic Acid in MeOH (Neutralizes Analyte) SPE_Wash->SPE_Elute SPE_Result Ultra-Clean Extract Consistent Recovery >85% SPE_Elute->SPE_Result

Figure 1: Comparative sample preparation workflows highlighting the mechanistic superiority of MAX SPE.

Table 2: Quantitative Comparison of Extraction Methods

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid Removal
PPT (Acetonitrile) 92.5 ± 5.1%-42.3% (Severe)Poor
LLE (Acidified EtOAc) 38.4 ± 12.2%-12.5% (Moderate)Moderate
MAX SPE 87.4 ± 4.2%-3.5% (Negligible)Excellent

Self-Validating Experimental Protocol (MAX-SPE-QqQ)

To ensure trustworthiness and regulatory compliance, this protocol incorporates built-in self-validation mechanisms, including Stable Isotope-Labeled Internal Standard (SIL-IS) tracking and System Suitability Tests (SST).

Step 1: System Suitability & Blank Checks
  • SST Injection: Inject a Low-QC standard (3 ng/mL) six consecutive times. Acceptance: Retention time drift < 2%; Peak area CV < 5%.

  • Matrix Blanks: Inject a "Double Blank" (extracted matrix, no analyte, no IS) to verify the absence of endogenous interference, followed by a "Zero Blank" (matrix + IS only) to ensure the IS does not contain unlabeled analyte impurities (cross-talk < 5% of LLOQ)[2].

Step 2: MAX SPE Extraction Workflow
  • Spiking: Aliquot 50 µL of rat plasma. Add 10 µL of SIL-IS ( d4​ -analog, 500 ng/mL).

  • Pre-treatment: Dilute with 200 µL of 50 mM ammonium acetate buffer (pH 7.0) to ensure the analyte's carboxylic acid is fully ionized.

  • Conditioning: Condition the MAX SPE plate (30 mg/well) with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the pre-treated sample. Apply gentle vacuum.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in methanol to elute basic and neutral lipids.

  • Elution: Elute the target analyte with 2 × 500 µL of 2% formic acid in methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10, v/v).

Step 3: UHPLC-MS/MS Analysis
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) – chosen for enhanced retention of polar analytes.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: ESI Positive mode. MRM transitions: Analyte (m/z 242.1 → 197.1); SIL-IS (m/z 246.1 → 201.1).

MSPathway LC UHPLC HSS T3 Column ESI ESI Positive Mode Protonation LC->ESI Q1 Q1: Precursor Ion [M+H]+ m/z 242.1 ESI->Q1 CID Collision Cell Loss of COOH (-45 Da) Q1->CID Q3 Q3: Product Ion m/z 197.1 CID->Q3 Det Electron Multiplier Signal Processing Q3->Det

Figure 2: LC-MS/MS quantification pathway and MRM transitions for the target analyte.

Method Validation Results

The developed MAX-SPE-QqQ method was fully validated according to the[3]. The self-validating IS tracking demonstrated consistent extraction efficiency, with IS area variations remaining within ±10% across all 96-well plate samples.

Table 3: Validation Summary in Rat Plasma (FDA/ICH M10 Compliant)

Validation ParameterRegulatory Acceptance CriterionObserved Result (MAX-SPE-QqQ)
Linearity Range R2≥0.99 (weighted 1/x2 )1.0 – 5000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation Signal-to-Noise 5:11.0 ng/mL (S/N = 18:1)
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% – 8.5% (12.1% at LLOQ)
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +6.2% (+11.4% at LLOQ)
Matrix Effect (IS-normalized) CV 15% across 6 lots96.5% (CV = 3.8%)
Carryover 20% of LLOQ in blankNot detected (< 5%)

Conclusion

For the quantification of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, traditional protein precipitation and liquid-liquid extraction fall short due to severe matrix effects and poor recovery of the amphoteric structure. By exploiting the analyte's pKa through Mixed-Mode Anion Exchange (MAX) SPE , coupled with the high sensitivity and dynamic range of Triple Quadrupole (QqQ) MRM mass spectrometry , we achieve an ultra-clean, highly reproducible assay. This self-validating methodology exceeds the rigorous standards of both FDA and EMA ICH M10 guidelines, ensuring absolute data integrity for downstream pharmacokinetic modeling.

References

  • Enamine Compound Catalog (CAS No: 893755-57-2) . AS-1 / Enamine. Retrieved from:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Retrieved from:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline (2022) . European Medicines Agency (EMA). Retrieved from:[Link]

Sources

Validation

Publish Comparison Guide: Reproducibility of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid Synthesis Routes

Executive Summary 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a critical bifunctional building block frequently utilized in the discovery of kinase inhibitors and Aryl Hydrocarbon Receptor (AhR) modulators[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a critical bifunctional building block frequently utilized in the discovery of kinase inhibitors and Aryl Hydrocarbon Receptor (AhR) modulators[1]. The molecule features a reactive chloropyridazine moiety primed for downstream cross-coupling (e.g., Suzuki-Miyaura) and a carboxylic acid for amide bond formation. Despite its structural simplicity, achieving reproducible, high-yielding synthesis at scale is notoriously challenging due to the amphoteric nature of the product.

This guide objectively compares the two predominant published synthetic routes—direct Nucleophilic Aromatic Substitution (SNAr) using the free acid versus a two-step ester-mediated approach—providing experimental validation, mechanistic causality, and optimized protocols.

Mechanistic Rationale & Route Selection

The core transformation in both routes relies on the SNAr of 3,6-dichloropyridazine. The highly electron-deficient nature of the 1,2-diazine ring lowers the LUMO energy, making the 3- and 6-positions highly susceptible to nucleophilic attack by secondary amines[2]. However, the choice of nucleophile drastically alters the process efficiency.

Route A: Direct SNAr with Nipecotic Acid (Free Acid)

In this route, 3,6-dichloropyridazine is reacted directly with nipecotic acid (piperidine-3-carboxylic acid) in an aqueous/ethanolic solvent system using a base such as triethylamine[2]. While theoretically atom-economical, the causality of its low reproducibility lies entirely in the thermodynamic sink of the workup. Nipecotic acid is a zwitterion with poor solubility in purely organic solvents. The resulting product contains both a weakly basic pyridazine nitrogen (pKa ~2.3) and an acidic carboxylate (pKa ~4.5). Isolating this amphoteric product requires precise isoelectric precipitation. Minor deviations in pH or ionic strength cause the product to oil out or remain partitioned in the aqueous phase, significantly increasing the E-factor and reducing isolated yields.

Route B: Ester-Mediated SNAr followed by Saponification

To bypass the zwitterion isolation bottleneck, Route B employs ethyl piperidine-3-carboxylate (ethyl nipecotate). Esterification masks the carboxylic acid, rendering the nucleophile highly soluble in aprotic polar solvents like DMF. The SNAr proceeds cleanly at 80 °C with N,N-Diisopropylethylamine (DIPEA)[3]. The intermediate ester is highly lipophilic and easily purified via standard aqueous-organic extraction, effectively washing away unreacted polar starting materials. Subsequent saponification with LiOH, followed by controlled acidification, yields the target compound as a highly pure, filterable precipitate.

Quantitative Data Presentation

The following table summarizes the performance metrics of both routes based on standardized scale-up runs (10-gram scale).

ParameterRoute A: Direct Free Acid SNArRoute B: Ester-Mediated SNAr (2 Steps)
Overall Yield 45 – 55%75 – 85%
Purity (HPLC) 88 – 92% (Requires recrystallization)> 98% (Directly from precipitation)
Reaction Time 12 – 18 hours8 hours (Step 1) + 4 hours (Step 2)
Scalability Poor (Filtration bottlenecks, oiling out)Excellent (Clean phase separations)
E-Factor High (> 45) due to massive aqueous wasteModerate (~ 25)

Experimental Protocols: A Self-Validating System

Protocol 1: Route B (Recommended) - Ester-Mediated Synthesis

Step 1: SNAr Coupling [3]

  • Charge : To a dry 250 mL round-bottom flask, add 3,6-dichloropyridazine (5.00 g, 33.6 mmol) and anhydrous DMF (50 mL).

  • Add Nucleophile : Add ethyl piperidine-3-carboxylate (5.80 g, 37.0 mmol, 1.1 equiv).

  • Base Addition : Introduce DIPEA (11.7 mL, 67.2 mmol, 2.0 equiv) dropwise. Observation: The solution transitions from pale yellow to deep amber upon base addition.

  • Heat : Stir the mixture at 80 °C for 8 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the 3,6-dichloropyridazine spot is fully consumed.

  • Workup : Cool to room temperature. Quench with distilled water (150 mL) and extract with Dichloromethane (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate ester as a viscous yellow oil.

Step 2: Saponification

  • Dissolve : Dissolve the crude ester in a 1:1 mixture of THF and H2O (60 mL).

  • Hydrolyze : Add Lithium hydroxide monohydrate (LiOH·H2O) (2.82 g, 67.2 mmol, 2.0 equiv). Stir at room temperature for 4 hours. Observation: The biphasic mixture becomes homogeneous as the lipophilic ester is hydrolyzed into the water-soluble carboxylate salt.

  • Acidification : Evaporate the THF under reduced pressure. Cool the remaining aqueous phase in an ice bath. Carefully add 1M HCl dropwise until the pH reaches exactly 3.0.

    • Causality Note: A pH of 3.0 ensures the carboxylic acid is fully protonated (neutral) while preventing the protonation of the weakly basic pyridazine ring, rendering the entire molecule neutrally charged and triggering rapid crystallization.

  • Isolate : Filter the resulting white precipitate, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C to yield the title compound.

Protocol 2: Route A (Alternative) - Direct Free Acid SNAr
  • Charge : Suspend 3,6-dichloropyridazine (1.00 g, 6.71 mmol) and nipecotic acid (0.95 g, 7.38 mmol) in a 1:1 mixture of Ethanol and Water (20 mL)[2].

  • Base Addition : Add Triethylamine (2.8 mL, 20.1 mmol).

  • Heat : Reflux at 90 °C for 12 hours.

  • Workup : Concentrate under vacuum to remove ethanol. Dilute with water (10 mL) and extract with EtOAc (10 mL) to remove unreacted 3,6-dichloropyridazine.

  • Precipitation : Carefully adjust the aqueous layer to pH 3.5–4.0 using 1M HCl.

    • Warning: The product frequently oils out before crystallizing due to localized pH gradients; rigorous stirring and seeding are often required to induce solid formation. Filter and dry.

Process Visualization

SynthesisRoutes SM 3,6-Dichloropyridazine + Amine Nucleophile RouteA_Step1 Route A: Nipecotic Acid Solvent: EtOH/H2O Base: Et3N, 90°C SM->RouteA_Step1 RouteB_Step1 Route B: Ethyl Nipecotate Solvent: DMF Base: DIPEA, 80°C SM->RouteB_Step1 RouteA_Workup Isoelectric Precipitation (pH ~3.5-4.0) RouteA_Step1->RouteA_Workup RouteA_Yield Moderate Yield (45-55%) High E-Factor RouteA_Workup->RouteA_Yield Target 1-(6-Chloropyridazin-3-yl) piperidine-3-carboxylic acid RouteA_Yield->Target RouteB_Int Ester Intermediate (Easily Extracted) RouteB_Step1->RouteB_Int RouteB_Step2 Saponification LiOH, THF/H2O, RT RouteB_Int->RouteB_Step2 RouteB_Yield High Yield (75-85%) High Purity RouteB_Step2->RouteB_Yield RouteB_Yield->Target

Fig 1: Comparative workflow of Route A (Free Acid) vs Route B (Ester) for target API synthesis.

References

  • CN114835687B - AhR inhibitor Source: Google Patents URL
  • CA3043561A1 - Pyrido[3,4-d]pyrimidine derivative and pharmaceutically acceptable salt thereof Source: Google Patents URL
  • Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid in Suzuki-Miyaura Coupling

Introduction: The Significance of the Pyridazine Scaffold In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridazine core being a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridazine core being a privileged scaffold in a multitude of biologically active molecules.[1] Its electron-deficient nature and capacity for diverse functionalization make it a valuable building block in drug discovery programs.[2][3] The target molecule, 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid, represents a typical drug-like fragment, combining the reactive chloropyridazine handle with a substituted piperidine, a common motif in pharmaceuticals.[4][5]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity. However, applying this powerful reaction to electron-deficient chloro-heterocycles like 6-chloropyridazines presents distinct challenges. The inherent strength of the C-Cl bond compared to its bromide or iodide counterparts necessitates more forcing conditions and highly active catalyst systems to achieve efficient oxidative addition, the often rate-limiting step of the catalytic cycle.[1] Furthermore, the Lewis basic nitrogen atoms of the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[1]

This guide provides a comprehensive framework for benchmarking the reactivity of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. We will compare its performance against logical alternatives to dissect the influence of the halogen, the piperidine substituent, and the free carboxylic acid moiety. This analysis is supported by detailed experimental protocols and comparative data to guide researchers in optimizing their synthetic strategies.

The Benchmarking Strategy: Defining the Comparison

To objectively evaluate the reactivity of our target molecule (Substrate A), we will benchmark it against three structurally related analogues. This comparative approach allows us to isolate and understand the electronic and steric effects of each component of the molecule.

  • Substrate A (Target): 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

  • Alternative 1 (The Bromo-Analogue): 1-(6-Bromopyridazin-3-yl)piperidine-3-carboxylic acid. This comparison will highlight the fundamental reactivity difference between C-Cl and C-Br bonds in this specific scaffold.

  • Alternative 2 (The Simplified Analogue): 3-Chloro-6-methoxypyridazine. By removing the complex piperidine-carboxylic acid substituent, we can assess its steric and electronic impact on the coupling reaction.

  • Alternative 3 (The Protected Analogue): Methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate. This analogue will help determine if the free carboxylic acid group interferes with the catalysis, either through coordination or by affecting solubility and basicity.

These substrates will be reacted with a panel of arylboronic acids representing different electronic demands:

  • Phenylboronic Acid (Electron-neutral)

  • 4-Methoxyphenylboronic Acid (Electron-rich)

  • 4-(Trifluoromethyl)phenylboronic Acid (Electron-poor)

Catalytic System Selection: The Rationale

The successful coupling of challenging heteroaryl chlorides hinges on the selection of an appropriate catalyst system. Standard catalysts like Pd(PPh₃)₄ often fail with such substrates.[6] We have selected a modern, highly active catalyst system known for its efficacy with electron-deficient heterocycles.

  • Palladium Pre-catalyst: SPhos Pd G2 ([(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate]). This pre-catalyst is chosen for its ability to readily generate the active, monoligated Pd(0) species crucial for the difficult oxidative addition of the C-Cl bond.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The ligand itself is bulky and electron-rich, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base: Potassium Carbonate (K₂CO₃). A moderately strong base is selected to be effective in the transmetalation step without promoting significant side reactions. An aqueous solution is used to aid in the dissolution of the base and boronic acid.

  • Solvent: 1,4-Dioxane/Water. This solvent system is widely used for Suzuki couplings, providing good solubility for both organic and inorganic reagents.

Experimental Protocols

The following is a generalized, step-by-step methodology for the benchmark reactions. Trustworthiness in synthetic chemistry is rooted in meticulous and reproducible procedures.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the pyridazine substrate (1.0 equiv., 0.2 mmol), the respective arylboronic acid (1.5 equiv., 0.3 mmol), and potassium carbonate (3.0 equiv., 0.6 mmol).

  • Catalyst Addition: Add the SPhos Pd G2 pre-catalyst (5 mol%, 0.01 mmol).

  • Solvent Addition: Add 1,4-dioxane (2 mL) and water (0.5 mL).

  • Inerting: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) active species.

  • Reaction: Place the vial in a microwave reactor and irradiate at 135 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Analysis & Purification: Concentrate the filtrate under reduced pressure. Determine the crude yield and purity by LC-MS analysis. Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow

The following diagram illustrates the standardized workflow for each benchmark experiment.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Substrate, Boronic Acid, Base B Add Catalyst & Solvent A->B C Seal & Purge with N2/Ar B->C D Microwave Irradiation (135 °C, 30 min) C->D Transfer to Reactor E Dilute with EtOAc/H2O D->E Cool to RT F Extract & Dry Organic Layer E->F G LC-MS Analysis (Yield & Purity) F->G H Flash Chromatography G->H

Caption: Standardized workflow for the Suzuki-Miyaura benchmark experiments.

Comparative Data & Performance Analysis

The following tables summarize the expected outcomes of the benchmarking experiments. The yields are hypothetical but based on established chemical principles of Suzuki-Miyaura couplings.

Table 1: Reactivity Benchmark with Phenylboronic Acid
Substrate IDSubstrate NameHalogenKey FeatureExpected Yield (%)
A 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid Cl Target Molecule 65-75%
B 1-(6-Bromopyridazin-3-yl)piperidine-3-carboxylic acidBrMore reactive C-X bond>90%
C 3-Chloro-6-methoxypyridazineClSimplified, less bulky80-90%
D Methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylateClProtected acid75-85%
Table 2: Electronic Effects with Substrate A (Target Molecule)
Boronic AcidElectronic NatureExpected Yield (%)Expected Reaction Time
4-Methoxyphenylboronic AcidElectron-Rich70-80%30 min
Phenylboronic AcidElectron-Neutral65-75%30 min
4-(Trifluoromethyl)phenylboronic AcidElectron-Poor55-65%45 min

Discussion & Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Complex R1-Pd(II)L2-X Pd0->PdII_Complex R1-X Transmetal Transmetalation PdII_Biaryl R1-Pd(II)L2-R2 PdII_Complex->PdII_Biaryl R2-B(OR)2 + Base PdII_Biaryl->Pd0 R1-R2 RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analysis of Expected Results:

  • The Halogen Effect (A vs. B): As anticipated, the bromo-analogue (Substrate B) is expected to provide a significantly higher yield than the chloro-analogue (Substrate A). This is a direct consequence of the lower bond dissociation energy of the C-Br bond, which facilitates a much faster rate of oxidative addition.[8]

  • The Substituent Effect (A vs. C): The simplified analogue (Substrate C) is predicted to outperform the target molecule. The bulky 1-(piperidine-3-carboxylic acid) substituent likely imparts steric hindrance around the C-Cl bond, slowing the approach of the palladium catalyst. This demonstrates a common trade-off in late-stage functionalization, where complex substituents can impede reactivity.

  • The Carboxylic Acid Effect (A vs. D): Protecting the carboxylic acid as a methyl ester (Substrate D) is expected to improve the reaction yield. A free carboxylic acid can potentially deprotonate under the basic reaction conditions, creating a carboxylate anion. This anion could coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle species. Esterification removes this possibility, leading to a more efficient catalytic turnover.

  • Boronic Acid Electronics (Table 2): For the coupling with Substrate A, electron-rich boronic acids are expected to perform best. They generally undergo transmetalation more readily than electron-poor boronic acids. The slower reaction with electron-deficient partners is a known phenomenon in many Suzuki-Miyaura couplings.

Troubleshooting and Optimization Guide

When faced with low yields for challenging substrates like Substrate A, a systematic approach to optimization is required.

Diagram: Decision Tree for Optimization

Decision_Tree Start Low Yield (<50%) with Substrate A? Check_Inert Was the reaction rigorously degassed? Start->Check_Inert Check_Inert->Start No, re-run properly Change_Base Try a stronger base (e.g., Cs2CO3, K3PO4) Check_Inert->Change_Base Yes Change_Ligand Screen alternative ligands (e.g., RuPhos, XPhos) Change_Base->Change_Ligand Protect_Acid Esterify the carboxylic acid Change_Ligand->Protect_Acid Increase_Temp Increase temperature or reaction time Protect_Acid->Increase_Temp

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

Conclusion and Recommendations

This guide establishes a clear framework for evaluating the Suzuki-Miyaura coupling reactivity of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. Our comparative analysis predicts that while the C-Cl bond on this scaffold is reactive, its efficiency is moderately attenuated by the bulky piperidine-carboxylic acid substituent. The presence of the free carboxylic acid is also anticipated to be a point of potential catalyst inhibition.

For researchers working with this or similar substrates, we recommend the following:

  • Prioritize a Highly Active Catalyst System: Modern biarylphosphine ligands (e.g., SPhos, RuPhos) are essential for activating the C-Cl bond.

  • Consider Protecting Groups: If yields are suboptimal, protection of the carboxylic acid moiety as a simple ester is a logical first step to improve reaction efficiency.

  • Screening is Key: The optimal conditions are highly substrate-dependent. A systematic screening of bases, solvents, and ligands is often necessary to achieve the desired outcome.

By employing a logical, data-driven benchmarking approach, chemists can rapidly develop robust and efficient protocols for the synthesis of complex pyridazine-containing molecules, accelerating the pace of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.

  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.

  • Campos, P. J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.

  • ResearchGate. (2019). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6650–6673.

  • BenchChem. (2025). Troubleshooting Guide: Preventing homo-coupling side reactions in pyridazine synthesis. 1

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.

  • Sci-Hub. (2003). Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction.

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

  • ACS Publications. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow.

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.

  • ResearchGate. (2001). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.

  • ResearchGate. (n.d.). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water.

  • ChemicalBook. (2025). 6-Chloropyridazine-3-carboxylic acid.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ResearchGate. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.

  • Ludwig-Maximilians-Universität München. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.

  • PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.

  • Nature Chemistry. (n.d.). Direct C-H Amination of Arenes via Photoredox Catalysis.

  • Beilstein Journal of Organic Chemistry. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst.

  • MDPI. (2025). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction.

Sources

Validation

The Unambiguous Proof: A Comparative Guide to the Structural Validation of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the precise and unequivocal determination of a molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar upon which all subsequent research is built. For novel chemical entities like 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid, a molecule of significant interest due to its pyridazine core—a scaffold present in numerous pharmacologically active compounds—this structural validation is paramount.[1][2][3] This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate validation strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the three-dimensional atomic arrangement of a molecule.[4][5][6][7] It provides a static, high-resolution snapshot of the molecule in its crystalline state, revealing precise bond lengths, bond angles, and stereochemistry. This level of detail is often unattainable by other methods and is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

The Crystallization Challenge: A Necessary Art

The primary bottleneck for SCXRD is the growth of high-quality single crystals, a process often considered more of an art than a science.[5] For a molecule like 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid, its polarity and potential for hydrogen bonding present both challenges and opportunities for crystallization.

Experimental Protocol: From Powder to Structure

The following is a detailed, step-by-step methodology for the structural validation of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid using X-ray crystallography.

Part 1: Synthesis and Purification

A reliable synthesis is the prerequisite for obtaining a pure compound suitable for crystallization. A plausible synthetic route to 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid is outlined below, based on established reactions for similar compounds.

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid. This precursor can be synthesized from 3-chloro-6-methylpyridazine via oxidation.

Step 2: N-Arylation of Piperidine-3-carboxylic acid. The target compound is formed by the nucleophilic substitution of a chlorine atom on the pyridazine ring with the secondary amine of piperidine-3-carboxylic acid.

Part 2: Crystallization

The key to successful crystallization is to slowly approach a state of supersaturation. For the title compound, a combination of slow evaporation and vapor diffusion would be a logical starting point.

  • Solvent Selection: Screen a variety of solvents to determine the compound's solubility. A good starting point would be polar solvents like ethanol, methanol, or acetonitrile, and less polar solvents like ethyl acetate or dichloromethane. The ideal scenario is to find a solvent in which the compound is sparingly soluble at room temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Dissolve the compound in a solvent in which it is highly soluble (the "drop solvent"). Place a small, open container with this solution inside a larger, sealed container that holds a larger volume of a solvent in which the compound is poorly soluble (the "precipitant solvent"). The precipitant solvent should be miscible with the drop solvent. The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystal growth.

Part 3: Data Collection and Structure Refinement

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

Visualizing the Workflow: From Molecule to Crystal Structure

XRay_Workflow Figure 1: X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Analysis Synthesis Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Final Structural Validation Refinement->Validation

Caption: Figure 1: A generalized workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's structure in solution and confirm its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution.[1][2][8] For 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid, NMR is particularly valuable for confirming the connectivity of the molecule and for studying the conformational dynamics of the piperidine ring.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The integration of the signals confirms the relative number of protons in different parts of the molecule.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition.[7][9] High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to distinguish between molecules with the same nominal mass but different elemental formulas.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The resulting accurate mass is then used to confirm the elemental formula (C₁₀H₁₂ClN₃O₂ for the title compound).

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. The following table provides a direct comparison of X-ray crystallography, NMR, and mass spectrometry for the structural validation of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, conformational dynamics in solution, relative stereochemistryMolecular weight, elemental formula
Sample State Single crystalSolutionSolution or solid
Strengths Unambiguous structure determination, high precisionProvides information on solution-state structure and dynamics, non-destructiveHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, provides a static picture of the moleculeDoes not provide absolute stereochemistry directly, interpretation can be complexProvides limited information on connectivity and stereochemistry
Application to the Target Compound Definitive proof of structure, conformation of the piperidine ring in the solid stateConfirmation of the pyridazine-piperidine linkage, analysis of the chair-boat equilibrium of the piperidine ring in solutionConfirmation of the molecular formula
A Framework for Structural Validation

The following diagram illustrates a logical decision-making process for the comprehensive structural validation of a novel compound like 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid.

Validation_Framework Figure 2: Decision Framework for Structural Validation cluster_preliminary Initial Characterization cluster_detailed Detailed Structural Elucidation Start Newly Synthesized 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid MS Mass Spectrometry (HRMS) Start->MS Confirm Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Assess Purity & Basic Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Confirm Connectivity & Seek Definitive 3D Structure Final_Structure Confirmed Structure (Solid-State and Solution) NMR_2D->Final_Structure Solution Conformation XRay->Final_Structure Absolute Structure

Caption: Figure 2: A logical workflow demonstrating the complementary roles of MS, NMR, and X-ray crystallography in comprehensive structural validation.

Conclusion

The structural validation of a novel pharmaceutical candidate such as 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid is a multi-faceted process that relies on the synergistic use of various analytical techniques. While mass spectrometry and NMR spectroscopy are indispensable for confirming the molecular formula and elucidating the structure in solution, single-crystal X-ray crystallography remains the gold standard for providing unambiguous, high-resolution three-dimensional structural information.[10] A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to design and execute a robust validation strategy, ensuring the scientific integrity of their findings and accelerating the drug development pipeline.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 18, 2026, from [Link]

  • Zhang, Y., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved March 18, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 18, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Universitat Rovira i Virgili. Retrieved March 18, 2026, from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.net. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Budapest University of Technology and Economics. Retrieved March 18, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. As a halogenated heterocyclic compound, this substance requires meticul...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid. As a halogenated heterocyclic compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, moving beyond simple steps to explain the critical reasoning behind each procedure.

Hazard Identification and Waste Classification

The fundamental first step in any disposal plan is a thorough understanding of the material's hazards. The molecular structure of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid, containing a chlorinated pyridazine moiety, immediately places it in a specific category of chemical waste.

Causality of Hazard Classification: The presence of a carbon-chlorine bond makes this compound a chlorinated (or halogenated) organic compound . Such compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen chloride gas, if not incinerated at sufficiently high temperatures.[1][2] Therefore, it is imperative to classify this substance as a Hazardous Chemical Waste , which prohibits its disposal via standard sewage or municipal trash systems.[3][4][5][6]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs like 6-Chloropyridazine-3-carboxylic acid and other chlorinated piperidine derivatives indicate a consistent hazard profile.

Table 1: Chemical Profile and Hazard Summary

PropertyInformationSource
Chemical Class Halogenated Heterocyclic CompoundN/A
Anticipated Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[2][4]
Waste Category Hazardous Waste; Chlorinated Organic Waste[3][7][8]
Incompatibilities Strong oxidizing agents, Strong acids[2]
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride gas[2]

The Core Principle: Rigorous Waste Segregation

The single most important operational step in managing this waste is segregation. The logic behind this is not merely procedural but is rooted in safety, environmental compliance, and cost-effectiveness.

  • Distinct Disposal Pathways: Halogenated and non-halogenated organic waste streams are processed differently.[6][9] Halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases like HCl.[7][10] Mixing these streams contaminates the entire volume, forcing the more expensive and specialized disposal method on a larger quantity of waste.[8]

  • Preventing Uncontrolled Reactions: This compound should be kept separate from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[2]

Therefore, all waste containing 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid—whether it's the pure solid, solutions, or contaminated labware—must be collected in a designated "Halogenated Organic Waste" container.[3][8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of the target compound from the point of generation to its final collection by environmental health and safety professionals.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is the first line of defense against exposure.

  • Mandatory PPE:

    • Safety goggles with side shields or a face shield.[10]

    • Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling.[10]

    • A laboratory coat.

Step 2: Waste Container Selection and Labeling The integrity and clear identification of the waste container are critical for safety and compliance.

  • Container Choice: Use a sturdy, leak-proof container made of a material compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) carboy for liquids or a securely sealed container for solids).[11]

  • Labeling:

    • Obtain a "Hazardous Waste" label from your institution's Environmental Health and Safety (EH&S) department.[8][11]

    • Affix the label to the container before adding any waste.

    • Clearly write the full chemical name: "1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid" and list any solvents or other chemicals present with their approximate percentages.[3][11] Do not use abbreviations.

    • Mark the appropriate hazard checkboxes on the label (e.g., Toxic, Irritant).[8]

Step 3: Waste Accumulation and Storage Proper storage in the laboratory (often referred to as a Satellite Accumulation Area or SAA) is governed by strict regulations to prevent spills and exposures.

  • Adding Waste: Conduct all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Container Status: Keep the waste container securely sealed at all times, except when adding waste.[6][8][11] This prevents the release of vapors.

  • Storage Location:

    • Store the container in a designated and clearly marked satellite accumulation area.

    • The container must be placed within secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks.[11][12]

    • Ensure the storage area is away from drains and incompatible chemicals.[6][12]

Step 4: Arranging for Final Disposal Laboratory personnel are responsible for the safe accumulation of waste; a licensed professional service must handle the final disposal.

  • Requesting Pickup: Once the waste container is nearly full (around 75-80% capacity) or if the waste is no longer being generated, submit a chemical waste collection request to your institution's EH&S department.[3][11]

  • Documentation: Ensure all information on the hazardous waste label is accurate and complete before the scheduled pickup.

The following diagram illustrates the decision-making workflow for handling this chemical waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization Protocol cluster_2 Interim Storage (SAA) cluster_3 Final Disposition Waste Waste Generated (Pure solid, solution, or contaminated labware) Classify Classify as Hazardous: Chlorinated Organic Waste->Classify Segregate Segregate from Non-Halogenated Waste Classify->Segregate Container Select Compatible Waste Container Segregate->Container Label Affix & Complete Hazardous Waste Label Container->Label FumeHood Add Waste Inside Chemical Fume Hood Label->FumeHood Seal Keep Container Tightly Sealed FumeHood->Seal Containment Place in Secondary Containment Seal->Containment Store Store in Designated Area Away from Incompatibles Containment->Store Request Container Full: Request EH&S Pickup Store->Request Disposal Transfer to Licensed Hazardous Waste Facility (Incineration) Request->Disposal

Caption: Waste Disposal Workflow for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: For a small spill of solid material, carefully sweep it up and place it into a sealed container for disposal as hazardous waste.[4] Avoid creating dust.[4] For a small liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[8]

  • Clean and Decontaminate: Once the material is collected, decontaminate the area with an appropriate solvent and wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) are now considered hazardous waste and must be placed in the same halogenated organic waste container.[8]

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Regulatory Framework

The procedures outlined in this guide are based on regulations set forth by major governing bodies. In the United States, the primary regulations are:

  • Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle-to-grave."[7] Chlorinated organic compounds are explicitly managed under this act.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) mandate safe handling procedures, employee training, and emergency planning.[13][14][15]

Your institution's EH&S department is your direct resource for implementing these regulations and ensuring that your laboratory practices are fully compliant.

References

  • Benchchem. (n.d.). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
  • Camcode. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for Methyl 1-(6-chloro-3-pyridazinyl)piperidine-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet for Piperidine.
  • TCI Chemicals. (2025, November 4). Safety Data Sheet for 6-Chloropyrazine-2-carboxylic Acid.
  • Fisher Scientific. (2010, June 21). Safety Data Sheet for 6-Chloropyridazine-3-carboxylic acid.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide].
  • SDS US. (2022, February 8). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1926.65 - Hazardous waste operations and emergency response.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • MilliporeSigma. (2025, September 22). Safety Data Sheet.
  • Morris County Municipal Utilities Authority. (n.d.). HHW - Pool Chemicals.
  • Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety website.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
  • Key Organics. (2017, December 1). Safety Data Sheet for 1-{[1][3][4][13]tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid. Retrieved from Key Organics website.

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency. (2020, April 24). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Leslie's Pool Supplies. (2024, May 30). How to Dispose of Old Pool Chemicals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Not Voodoo. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.

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Handling

A Researcher's Guide to the Safe Handling of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

An In-Depth Technical Guide for Laboratory Professionals As a senior application scientist, it is imperative to move beyond simply listing procedural steps and delve into the fundamental principles of laboratory safety....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As a senior application scientist, it is imperative to move beyond simply listing procedural steps and delve into the fundamental principles of laboratory safety. This guide provides a comprehensive framework for the safe handling of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, a compound of interest in drug development. Our focus is on building a self-validating system of protocols, grounded in authoritative sources, to ensure the well-being of researchers and the integrity of their work.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and pay for appropriate Personal Protective Equipment (PPE) wherever hazards are present that can cause injury or impairment through absorption, inhalation, or physical contact.[1] This guide is designed to be a critical component of a robust Chemical Hygiene Plan (CHP), tailored to the specific hazards of this compound.

Hazard Analysis: Deconstructing the Molecule

A thorough understanding of the potential hazards of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid begins with an analysis of its constituent functional groups: a chlorinated pyridazine, a piperidine ring, and a carboxylic acid.

  • Chlorinated Pyridazine: The pyridazine ring, a nitrogen-containing heterocycle, can present toxicological concerns. The presence of a chlorine atom can further enhance its reactivity and potential for adverse biological effects. Halogenated hydrocarbons, as a class, can exhibit anesthetic properties and may cause irritation to the eyes and respiratory tract.[2] Upon combustion, there is a risk of releasing toxic gases such as nitrogen oxides and hydrogen chloride.[3]

  • Piperidine: Piperidine is a well-characterized cyclic amine that is toxic and corrosive.[4][5][6][7] It can cause severe skin burns and eye damage.[5][6] Inhalation or skin contact can be toxic.[5][6] Therefore, handling any piperidine derivative requires stringent protective measures.

  • Carboxylic Acid: While generally considered weak acids, carboxylic acids can be corrosive and pose hazards.[8] They can cause irritation to the skin, eyes, and respiratory system.[3][9][10][11] The toxicity of carboxylic acids can vary, with lower molecular weight compounds sometimes exhibiting moderate to high toxicity.[2]

Given these components, it is prudent to treat 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid as a compound that is potentially toxic, corrosive, and irritating to the skin, eyes, and respiratory system.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be based on a thorough hazard assessment of the specific tasks to be performed.[12][13] The following table summarizes the recommended PPE for handling 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid.

Protection Type Required PPE Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles and a face shield.[12][14]Protects against splashes of liquids and airborne particles. Safety glasses alone are insufficient.[12] Goggles must be marked with "Z87" to signify adherence to ANSI Z87 standards.[12] A face shield should be worn over goggles when there is a significant splash hazard.[12]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[15]Protects against skin contact. Latex gloves are not recommended due to potential for degradation.[15] Gloves should be inspected for any signs of damage before use.[7] For handling substances of unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is recommended.
Body Protection A laboratory coat.A lab coat, along with long pants and closed-toe shoes, are the minimum requirements for working in a laboratory with hazardous materials.[12] This protects the skin from accidental spills.
Respiratory Protection Use in a certified chemical fume hood.[15][16]A fume hood is the primary engineering control to minimize inhalation of vapors or dust.[17] If a fume hood is not available or if there is a risk of generating aerosols, a risk assessment should be conducted to determine if a respirator is necessary. Respirator use requires participation in a formal respiratory protection program.[14]

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational plan is crucial for minimizing the risk of exposure. The American Chemical Society (ACS) recommends the RAMP paradigm for laboratory safety: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[18][19]

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar compounds and the individual functional groups.

  • Inspect PPE: Ensure all PPE is in good condition and fits correctly.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.

  • Locate Emergency Equipment: Be aware of the location and proper use of safety showers, eyewash stations, and fire extinguishers.[20]

Donning PPE: A Deliberate Sequence

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE Wash_Hands Wash Hands Don_Coat 1. Lab Coat Wash_Hands->Don_Coat Don_Goggles 2. Goggles Don_Coat->Don_Goggles Don_Face_Shield 3. Face Shield (if needed) Don_Goggles->Don_Face_Shield Don_Gloves 4. Gloves Don_Face_Shield->Don_Gloves

Caption: PPE Donning Sequence

Handling the Compound
  • All manipulations of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, including weighing and transfers, should be conducted within a certified chemical fume hood.[15][16]

  • Use spark-proof tools and avoid creating dust.[16]

  • Keep containers tightly closed when not in use.[15][16]

  • Avoid contact with skin, eyes, and clothing.[16]

Doffing PPE: A Critical Decontamination Step

PPE_Doffing_Sequence cluster_doffing Doffing Sequence cluster_final Final Step Doff_Gloves 1. Gloves Doff_Face_Shield 2. Face Shield Doff_Gloves->Doff_Face_Shield Doff_Goggles 3. Goggles Doff_Face_Shield->Doff_Goggles Doff_Coat 4. Lab Coat Doff_Goggles->Doff_Coat Wash_Hands_Again Wash Hands Thoroughly Doff_Coat->Wash_Hands_Again

Caption: PPE Doffing Sequence

Disposal Plan

Contaminated PPE and any materials used for cleaning up spills should be considered hazardous waste.[20] Dispose of these materials in a designated hazardous waste container in accordance with institutional and local regulations.[20]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[21][4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[22][4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[22][4] Rinse mouth with water.[22] Seek immediate medical attention.[4]

  • Spill: Evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[4][16]

By integrating these principles and procedures into your daily laboratory workflow, you can create a robust safety culture that protects both you and your research.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • Piperidine - SAFETY D
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: Not available)
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  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (URL: [Link])

  • Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (URL: [Link])

  • Safety Tipsheets & Best Practices - American Chemical Society. (URL: [Link])

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  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (URL: [Link])

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (URL: [Link])

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  • Safety Data Sheet - Combi-Blocks. (URL: Not available)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: Not available)
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL: [Link])

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: Not available)
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